1-Bromotridecane-D27
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDNZQUBFCYTIC-RZVOLPTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromotridecane-D27 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromotridecane-D27, a deuterated analog of 1-bromotridecane. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds for a variety of applications, including as internal standards in analytical chemistry and in metabolic studies.
Core Physical and Chemical Properties
This compound is the perdeuterated version of 1-bromotridecane, meaning all 27 hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution primarily affects the molecular weight and can have subtle effects on other physical properties due to the kinetic isotope effect.
Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 1-Bromotridecane | Data Source(s) |
| CAS Number | 349553-91-9 | 765-09-3 | [1] |
| Molecular Formula | C₁₃BrD₂₇ | C₁₃H₂₇Br | [1] |
| Molecular Weight | 290.42 g/mol | 263.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (expected) | Colorless to pale yellow liquid | |
| Boiling Point | No experimental data available; expected to be slightly higher than the non-deuterated analog. | 148-150 °C at 10 mmHg | |
| Melting Point | No experimental data available; expected to be similar to the non-deuterated analog. | 4-7 °C | |
| Density | No experimental data available; expected to be slightly higher than the non-deuterated analog. | 1.03 g/mL at 25 °C | |
| Refractive Index | No experimental data available. | n20/D 1.459 | |
| Solubility | Insoluble in water; soluble in organic solvents (expected). | Insoluble in water; soluble in organic solvents. |
Note on Physical Properties of the Deuterated Compound:
Chemical Reactivity and Stability
This compound is expected to exhibit chemical reactivity similar to that of 1-bromotridecane. As a primary alkyl halide, it can participate in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. It is a stable compound under normal storage conditions but is incompatible with strong bases and strong oxidizing agents.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, a common and effective method for preparing perdeuterated alkyl bromides is through the bromination of the corresponding perdeuterated alcohol. The following is a generalized protocol adapted from the synthesis of similar deuterated and non-deuterated long-chain alkyl bromides.
Synthesis of this compound from 1-Tridecanol-D28
This two-step synthesis involves the initial preparation of the perdeuterated alcohol followed by its bromination.
Step 1: Synthesis of 1-Tridecanol-D28 (Hypothetical Precursor)
The synthesis of the perdeuterated alcohol precursor would likely involve the reduction of a perdeuterated carboxylic acid or ester, such as tridecanoic acid-D25-O-D, with a strong deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
Step 2: Bromination of 1-Tridecanol-D28
A standard method for converting a primary alcohol to an alkyl bromide is by reaction with phosphorus tribromide (PBr₃).
Materials:
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1-Tridecanol-D28 (1 equivalent)
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Phosphorus tribromide (PBr₃) (0.4 equivalents)
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Anhydrous diethyl ether
-
Anhydrous sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
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Nitrogen or Argon gas for inert atmosphere
Procedure:
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A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with 1-Tridecanol-D28 dissolved in anhydrous diethyl ether.
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The solution is cooled to 0 °C in an ice bath.
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Phosphorus tribromide (PBr₃) is added dropwise from the dropping funnel with vigorous stirring over a period of 30 minutes. A white precipitate of deuterated phosphorous acid will form.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 3-4 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Once the reaction is complete, the mixture is cooled to room temperature.
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The reaction mixture is carefully poured over ice and then transferred to a separatory funnel.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with a saturated solution of anhydrous sodium bicarbonate and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
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The crude product can be purified by vacuum distillation.
Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the logical steps involved in the proposed synthesis of this compound.
Caption: A logical workflow for the synthesis of this compound.
Note on Signaling Pathways: As this compound is primarily used as a synthetic building block and analytical standard, there is no information available in the scientific literature regarding its involvement in specific biological signaling pathways.
References
1-Bromotridecane-D27 structural information and CAS number
An In-depth Technical Guide to 1-Bromotridecane-D27
This technical guide provides comprehensive structural information, the Chemical Abstracts Service (CAS) number, and relevant physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document also outlines general experimental protocols and logical workflows relevant to the application of deuterated alkyl halides.
Structural Information and Properties
This compound is the fully deuterated analog of 1-Bromotridecane. In this molecule, all 27 hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution is invaluable for a variety of scientific applications, particularly in tracer studies for drug metabolism and pharmacokinetics, and as an internal standard in mass spectrometry.[1]
Chemical Structure:
-
Common Name: this compound
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IUPAC Name: 1-bromo(perdeuterio)tridecane
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Molecular Formula: C₁₃BrD₂₇[2]
A comparison of the key properties of this compound and its non-deuterated counterpart, 1-Bromotridecane, is presented below.
Table 1: Physicochemical Properties
| Property | This compound | 1-Bromotridecane |
| CAS Number | 349553-91-9 | 765-09-3[3] |
| Molecular Formula | C₁₃BrD₂₇ | C₁₃H₂₇Br |
| Molecular Weight | 290.424 g/mol | 263.26 g/mol |
| Exact Mass | 289.299 Da | 262.130 Da |
| Melting Point | Not available | 4-7 °C |
| Boiling Point | Not available | 148-150 °C at 10 mmHg |
| Density | Not available | 1.03 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.459 |
Applications in Research and Development
Deuterated compounds like this compound are powerful tools in scientific research. The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This is particularly relevant in drug metabolism, where the cleavage of a carbon-hydrogen bond is often a rate-determining step. The stronger carbon-deuterium bond can slow down metabolism, potentially improving a drug's pharmacokinetic profile.
Primary applications include:
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Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards for quantitative mass spectrometry assays due to their similar chemical behavior to the analyte but distinct mass.
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Metabolic Tracers: As a stable, non-radioactive isotope, deuterium can be used to trace the metabolic fate of molecules in living organisms.
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NMR Spectroscopy: While deuterated solvents are common in ¹H NMR, compounds with specific deuterium labels can be studied with ²H NMR to probe molecular structure and dynamics.
The logical workflow for using a deuterated compound as an internal standard in a quantitative analysis is depicted below.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromotridecane-D27 is the deuterated form of 1-bromotridecane, a long-chain alkyl halide.[1] In this molecule, all 27 hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic labeling makes this compound an invaluable tool in analytical chemistry, primarily serving as an internal standard for quantitative analysis by mass spectrometry (MS). Its chemical behavior is nearly identical to its non-deuterated counterpart, but it is readily distinguishable by its higher mass. This property allows it to be added to a sample at a known concentration to correct for analyte loss during sample preparation and variations in instrument response, thereby significantly improving the accuracy and precision of quantitative measurements.
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of the unlabeled 1-bromotridecane. The primary difference is its molecular weight, which is significantly higher due to the presence of 27 deuterium atoms.
| Property | Value |
| Molecular Formula | C13D27Br |
| Molecular Weight | 289.5 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 148-150 °C at 10 mmHg (for unlabeled)[1] |
| Melting Point | 4-7 °C (for unlabeled)[1] |
| Density | ~1.1 g/mL at 25 °C (estimated to be slightly higher than unlabeled) |
| Solubility | Insoluble in water, soluble in organic solvents |
| CAS Number | 349553-91-9 |
Synthesis of this compound
While specific synthesis routes for this compound are not extensively published, a common method for preparing deuterated long-chain alkyl halides involves the bromination of the corresponding deuterated alcohol. A plausible synthetic pathway is outlined below.
A potential synthetic route for this compound could involve the deuteration of tridecanoic acid, followed by reduction to the alcohol, and subsequent bromination.
Primary Research Applications
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of long-chain hydrocarbons and related molecules. Its utility spans environmental analysis and biomedical research.
Internal Standard in Quantitative Mass Spectrometry
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior.[2] This allows for the correction of matrix effects and variations in sample processing.
Objective: To accurately quantify the concentration of a long-chain fatty acid, such as myristic acid (C14:0), in human plasma.
Experimental Protocol:
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Sample Preparation:
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To 100 µL of a plasma sample, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., isopropanol).
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Perform a liquid-liquid extraction by adding 500 µL of a mixture of hexane and isopropanol (3:2, v/v).
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Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 5 minutes.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
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LC-MS/MS Analysis:
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Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
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Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).
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Detection: Use Selected Reaction Monitoring (SRM) to monitor the transitions for both the analyte (myristic acid) and the internal standard (this compound).
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Data Presentation:
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration in Sample (µg/mL) | % Recovery (using IS) |
| Myristic Acid | 8.5 | 227.2 | 227.2 | 25.4 | 98.2 |
| This compound (IS) | 10.2 | 289.5 | 79.1/81.1 | Spiked at 10 µg/mL | N/A |
Objective: To quantify the amount of a specific long-chain hydrocarbon, for example, tridecane, in a soil sample.
Experimental Protocol:
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Sample Extraction:
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Weigh 10 g of the soil sample into a beaker.
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Spike the sample with a known amount of this compound.
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Perform a Soxhlet extraction for 6 hours using a 1:1 mixture of hexane and acetone.
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Concentrate the extract to 1 mL using a rotary evaporator.
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GC-MS Analysis:
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Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) with a temperature program suitable for separating long-chain hydrocarbons.
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Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
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Detection: Use Selected Ion Monitoring (SIM) to monitor characteristic ions for tridecane and this compound.
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Data Presentation:
| Analyte | Retention Time (min) | Monitored Ion (m/z) | Concentration in Soil (ng/g) | % Recovery (using IS) |
| Tridecane | 12.3 | 57, 71, 85 | 150.7 | 95.6 |
| This compound (IS) | 12.2 | 66, 206, 220 | Spiked at 200 ng/g | N/A |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analysis experiment.
Conclusion
This compound is a powerful analytical tool for researchers in various scientific disciplines. Its primary application as an internal standard in mass spectrometry-based quantitative methods provides a high degree of accuracy and precision. The ability to reliably quantify long-chain fatty acids and hydrocarbons in complex matrices is crucial for advancing our understanding in fields ranging from environmental science to drug metabolism and clinical diagnostics. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in laboratory settings.
References
Understanding the Kinetic Isotope Effect of 1-Bromotridecane-D27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) as a powerful tool for elucidating the reaction mechanisms of long-chain alkyl halides, with a specific focus on 1-bromotridecane-d27. Due to the absence of publicly available experimental data for this specific isotopologue, this document leverages established principles and data from analogous long-chain bromoalkanes to illustrate the expected outcomes and experimental methodologies. The strategic substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction if a carbon-hydrogen bond is broken or altered in the rate-determining step. This phenomenon provides invaluable insights into the transition state of a reaction, aiding in the differentiation between competing reaction pathways such as bimolecular substitution (SN2) and bimolecular elimination (E2).
Theoretical Framework: Primary and Secondary Kinetic Isotope Effects
The kinetic isotope effect is quantitatively expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).
Primary Kinetic Isotope Effect (PKIE): A significant primary kinetic isotope effect (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For 1-bromotridecane, a substantial PKIE would be anticipated in an E2 reaction where a β-hydrogen (or deuterium) is abstracted by a base in the concerted, rate-limiting step. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.
Secondary Kinetic Isotope Effect (SKIE): A smaller secondary kinetic isotope effect (typically kH/kD is close to 1) occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step. These effects arise from changes in the vibrational frequencies at the isotopically labeled position between the reactant and the transition state. For nucleophilic substitution reactions of 1-bromotridecane, an α- or β-deuterium SKIE can help differentiate between SN1 and SN2 pathways. In an SN2 reaction, a small inverse KIE (kH/kD < 1) or a KIE close to unity is often observed for α-deuteration due to the tightening of bonds in the trigonal bipyramidal transition state.
Quantitative Data Presentation
The following table summarizes expected kinetic isotope effects for reactions of long-chain 1-bromoalkanes, serving as a proxy for the anticipated results for this compound under similar conditions.
| Substrate (Isotopic Position) | Reaction Type | Nucleophile/Base | Solvent | Temperature (°C) | kH/kD | Citation |
| 1-Bromooctane (β-H/D) | E2 | Sodium Ethoxide | Ethanol | 25 | ~6.7 | [1] |
| 1-Bromooctane (α-H/D) | SN2 | Sodium Ethoxide | Ethanol | 25 | ~1.04 | [1] |
| 2-Bromooctane (β-H/D) | SN2 (Identity) | Tetrabutylammonium bromide | Acetonitrile | 60 | 1.084 ± 0.006 | [2] |
| 2-Bromopropane (β-H/D) | E2 | Sodium Ethoxide | Ethanol | 25 | 6.7 | [3][4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process: the perdeuteration of a suitable tridecane precursor followed by bromination.
Step 1: Synthesis of Tridecane-d28
A plausible method for the synthesis of perdeuterated tridecane is through catalytic hydrogen-deuterium (H/D) exchange.
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Materials: Tridecane, Deuterium gas (D₂), Platinum on carbon (Pt/C) catalyst.
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Procedure:
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A high-pressure stainless-steel reactor is charged with tridecane and a 5% Pt/C catalyst.
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The reactor is purged with nitrogen gas and then filled with deuterium gas to a high pressure.
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The mixture is heated to a temperature of 150-200°C and stirred for an extended period (e.g., 48-72 hours) to allow for complete H/D exchange.
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To achieve high isotopic enrichment, the reaction may need to be repeated with fresh catalyst and deuterium gas.
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After the reaction, the catalyst is removed by filtration, and the resulting tridecane-d28 is purified by distillation.
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The isotopic purity should be confirmed by mass spectrometry and ¹H NMR spectroscopy.
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Step 2: Bromination of Tridecane-d28
Free-radical bromination can be used to introduce a bromine atom, with a preference for secondary carbons. However, for the synthesis of 1-bromotridecane, a more selective method is required. A common laboratory synthesis of 1-bromoalkanes involves the reaction of the corresponding alcohol with a brominating agent. Therefore, a more controlled synthesis would involve the conversion of tridecan-1-ol-d28 to this compound. Assuming the availability of tridecan-1-ol-d28:
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Materials: Tridecan-1-ol-d28, Phosphorus tribromide (PBr₃), Pyridine (optional, as a scavenger for HBr).
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Procedure:
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Tridecan-1-ol-d28 is dissolved in a dry, inert solvent such as diethyl ether or dichloromethane in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., nitrogen).
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The flask is cooled in an ice bath.
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Phosphorus tribromide is added dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HBr byproduct.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.
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The reaction is quenched by carefully pouring the mixture over ice.
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The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting this compound is purified by vacuum distillation.
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The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.
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Determination of the Kinetic Isotope Effect
The KIE is determined by measuring the reaction rates of both the deuterated and non-deuterated substrates under identical conditions.
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Materials: 1-bromotridecane, this compound, a strong base capable of inducing both SN2 and E2 reactions (e.g., sodium ethoxide), a suitable solvent (e.g., ethanol), internal standard for chromatographic analysis (e.g., a long-chain alkane).
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Procedure:
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Prepare stock solutions of known concentrations of 1-bromotridecane, this compound, and the internal standard in the reaction solvent.
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Prepare a stock solution of the base in the same solvent.
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For each kinetic run, thermostat a reaction vessel containing the substrate solution (either deuterated or non-deuterated) and the internal standard to the desired temperature.
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Initiate the reaction by adding a known volume of the thermostatted base solution.
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At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
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Extract the organic components from the quenched aliquots.
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Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) or a similar quantitative technique to determine the concentrations of the reactant (1-bromotridecane or its deuterated analogue) and the products (the substitution product and the elimination product) relative to the internal standard.
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Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) if the base is in large excess.
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Calculate the second-order rate constant by dividing the pseudo-first-order rate constant by the concentration of the base.
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The kinetic isotope effect (kH/kD) is then calculated as the ratio of the rate constant for the non-deuterated reactant to that of the deuterated reactant for both the SN2 and E2 pathways.
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Visualizations
Reaction Pathways
The following diagrams illustrate the transition states of the SN2 and E2 reactions for 1-bromotridecane, which are central to the interpretation of the kinetic isotope effect.
Experimental Workflow
The following diagram outlines the general workflow for the experimental determination of the kinetic isotope effect.
Conclusion
The kinetic isotope effect is a subtle yet powerful probe into the heart of chemical reactivity. For a molecule like 1-bromotridecane, the strategic placement of deuterium labels can unequivocally distinguish between competing SN2 and E2 reaction pathways. The observation of a large primary KIE (kH/kD > 2) would provide strong evidence for an E2 mechanism, indicating that the β-C-H bond is broken in the rate-determining step. Conversely, a small secondary KIE (kH/kD ≈ 1) would be consistent with an SN2 mechanism, where the β-C-H bond remains intact. This technical guide provides the theoretical foundation, expected quantitative data based on analogous systems, and detailed experimental protocols to enable researchers to effectively utilize the kinetic isotope effect in their studies of long-chain alkyl halide reaction mechanisms. Such an understanding is critical in fields ranging from fundamental organic chemistry to drug development, where reaction pathways dictate product distribution and metabolic fate.
References
Technical Guide: Isotopic Enrichment and Purity of 1-Bromotridecane-D27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of 1-Bromotridecane-D27. It outlines the key specifications for this deuterated compound, details the experimental protocols for its analysis, and presents a logical workflow for quality assessment. This document is intended to be a valuable resource for researchers utilizing this compound in drug development, metabolic studies, and as an internal standard in quantitative analyses.
Quantitative Data Summary
The isotopic enrichment and chemical purity are critical parameters for the effective use of this compound in scientific applications. The following tables summarize the available quantitative data for this compound.
Table 1: Isotopic Enrichment of this compound
| Parameter | Specification | Source |
| Isotopic Purity | 98 atom % D | C/D/N Isotopes[1] |
Table 2: Chemical and Physical Properties of 1-Bromotridecane (Non-Deuterated Analog)
| Property | Value | Source |
| Chemical Purity | ≥98% | Sigma-Aldrich[2] |
| Molecular Formula | C₁₃H₂₇Br | PubChem[3] |
| Molecular Weight | 263.26 g/mol | PubChem[3] |
| CAS Number | 765-09-3 | Sigma-Aldrich |
Table 3: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃BrD₂₇ | Chemsrc |
| Molecular Weight | 290.43 g/mol | C/D/N Isotopes |
| CAS Number | 349553-91-9 | Chemsrc |
Experimental Protocols
The determination of isotopic enrichment and chemical purity of deuterated compounds like this compound relies on well-established analytical techniques. The following sections detail the methodologies for the key recommended experiments.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for determining the isotopic enrichment of volatile and semi-volatile deuterated compounds.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate).
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GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column suitable for separating long-chain alkyl halides. The GC oven temperature program should be optimized to ensure a sharp, symmetrical peak for 1-Bromotridecane.
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Mass Spectrometric Analysis: The eluent from the GC is introduced into the ion source of a mass spectrometer (electron ionization is common). The mass spectrometer is set to scan a mass range that includes the molecular ion clusters of both the deuterated and any residual non-deuterated 1-Bromotridecane.
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Data Analysis:
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Identify the molecular ion (M+) peak for this compound and the corresponding M+ peak for any unlabeled 1-Bromotridecane.
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Integrate the ion currents for the molecular ion clusters of all isotopic species (from fully deuterated to unlabeled).
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The isotopic enrichment is calculated based on the relative abundances of these isotopologues. The atom percent deuterium is determined by the following formula:
Atom % D = [ (Sum of (Number of D atoms in each isotopologue * Abundance of each isotopologue)) / (Total number of hydrogen and deuterium positions * Total abundance of all isotopologues) ] * 100%
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Determination of Chemical Purity by Gas Chromatography (GC)
The chemical purity of this compound can be assessed by Gas Chromatography with a Flame Ionization Detector (GC-FID), which provides a quantitative measure of all volatile components.
Methodology:
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Sample and Standard Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent. Also, prepare solutions of a certified reference standard of non-deuterated 1-Bromotridecane at various concentrations for calibration.
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GC-FID Analysis: Inject the prepared solutions into a GC-FID system. The chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized to achieve baseline separation of 1-Bromotridecane from any impurities.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the 1-Bromotridecane standard against its concentration.
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Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
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Identify and quantify any impurity peaks present in the chromatogram.
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The chemical purity is expressed as the weight percentage of this compound relative to the total weight of the sample.
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Structural Confirmation and Positional Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure and determining the location of deuterium atoms. Both ¹H and ²H NMR are employed.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. In a highly enriched sample of this compound, the proton signals should be significantly diminished or absent.
-
The presence of any residual proton signals can be used to quantify the amount of non-deuterated or partially deuterated species at specific positions.
-
-
²H NMR (Deuterium NMR) Spectroscopy:
-
Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms in the molecule.
-
The chemical shifts in the ²H NMR spectrum will confirm the positions of deuteration. The integration of these signals can provide a relative measure of deuteration at different sites.
-
-
Data Analysis: By comparing the ¹H and ²H NMR spectra, a comprehensive picture of the isotopic distribution and confirmation of the deuteration pattern can be achieved.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the analysis of this compound.
Caption: Workflow for the quality assessment of this compound.
Caption: Relationship between analytical techniques and their primary outputs.
References
Stability and proper storage conditions for 1-Bromotridecane-D27
An In-depth Technical Guide to the Stability and Proper Storage of 1-Bromotridecane-D27
For researchers, scientists, and professionals in drug development, ensuring the integrity of deuterated compounds like this compound is paramount for reliable experimental outcomes. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, including recommended handling procedures and methodologies for stability assessment.
Core Stability Profile
This compound is a deuterated analog of 1-bromotridecane, where hydrogen atoms have been replaced with deuterium. This isotopic substitution enhances the stability of the C-D bond compared to the C-H bond, which can influence the compound's metabolic and chemical stability. Generally, deuterated compounds are considered stable and non-radioactive.[1] However, their chemical integrity can be compromised by environmental factors such as temperature, light, and moisture.[1]
This compound is a liquid at room temperature, appearing colorless to pale yellow.[2] It is stable under recommended storage conditions.[3] Incompatibilities to be aware of include strong bases and strong oxidizing agents.[3] Hazardous decomposition products under fire conditions include carbon oxides and hydrogen bromide gas.
Recommended Storage Conditions
Proper storage is crucial to maintain the isotopic purity and chemical integrity of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets and general guidelines for deuterated compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | As specified by the manufacturer's safety data sheet. |
| 4°C for long-term storage | To minimize potential degradation over extended periods. | |
| Light | Keep in a dark place; use amber vials or opaque containers | To prevent light-catalyzed degradation. |
| Atmosphere | Sealed in a dry environment; under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | To protect from moisture, which can cause hydrolysis or H-D exchange. |
| Container | Tightly sealed, appropriate containers (e.g., glass, polyethylene, or polypropylene) | To prevent contamination and exposure to air and moisture. |
Potential Degradation Pathways
Understanding the potential degradation pathways is essential for developing appropriate storage and handling protocols.
Caption: Factors and pathways of this compound degradation.
Experimental Protocol for Stability Assessment
To formally assess the stability of this compound, a structured experimental protocol is necessary. The following is a general methodology that can be adapted based on specific laboratory capabilities and regulatory requirements.
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
This compound
-
Amber glass vials with screw caps
-
Temperature and humidity-controlled stability chambers
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy
Methodology:
-
Initial Characterization:
-
Obtain initial purity and identity profiles of the this compound batch using GC-MS and ¹H/²H NMR. This will serve as the baseline (T=0).
-
-
Sample Preparation:
-
Aliquot the this compound into amber glass vials.
-
Tightly seal the vials. For studies involving an inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
-
Storage Conditions (based on ICH guidelines):
-
Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines.
-
Include a control sample stored at a recommended long-term storage condition (e.g., 4°C in the dark).
-
-
Time Points for Testing:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analytical Testing:
-
At each time point, retrieve samples from each storage condition.
-
Allow samples to equilibrate to room temperature before opening.
-
Perform the following analyses:
-
GC-MS: To determine the purity of this compound and identify any degradation products.
-
¹H NMR: To detect any increase in proton signals, which would indicate a loss of deuterium (H-D exchange).
-
²H NMR: To quantify the level of deuteration.
-
Visual Inspection: Note any changes in color or appearance.
-
-
-
Data Analysis:
-
Compare the analytical data from each time point to the initial T=0 data.
-
Quantify the percentage of this compound remaining and the percentage of any impurities formed.
-
Assess the isotopic enrichment at each time point.
-
The following diagram illustrates the workflow for this stability testing protocol.
Caption: A logical workflow for the stability assessment of this compound.
By adhering to these storage and handling guidelines and implementing a robust stability testing program, researchers can ensure the quality and reliability of this compound in their studies.
References
The Role of Deuterated Compounds in Mechanistic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by the stable isotope deuterium, have become powerful tools in scientific research. This subtle isotopic substitution, doubling the mass of the hydrogen atom, induces significant changes in the molecule's physicochemical properties without altering its fundamental chemical structure. These changes, most notably the kinetic isotope effect (KIE), have profound implications for understanding reaction mechanisms, elucidating metabolic pathways, and optimizing the pharmacokinetic profiles of drugs.[1][2] This technical guide explores the core applications of deuterated compounds, focusing on mechanistic elucidation, metabolic and pharmacokinetic studies, and their role as analytical standards.
The Deuterium Kinetic Isotope Effect (KIE)
The foundation of the utility of deuterated compounds in mechanistic studies lies in the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond due to the increased mass of deuterium.[1][3][4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step. This phenomenon is a powerful tool for investigating reaction mechanisms. The KIE is quantified as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD).
A primary KIE greater than 2 is typically observed when the bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the KIE can provide valuable insights into the transition state of a reaction. For instance, the rate of a reaction involving the cleavage of a C-H bond can be six to ten times faster than the identical reaction involving a C-D bond.
Applications in Mechanistic Elucidation
Probing Reaction Mechanisms
The KIE is a cornerstone in the field of physical organic chemistry for elucidating reaction mechanisms. By selectively replacing hydrogen with deuterium at different positions in a molecule, researchers can determine whether a specific C-H bond is broken in the rate-limiting step of a reaction. A significant KIE provides strong evidence for the involvement of that bond in the crucial transition state. This approach is invaluable for understanding enzymatic reactions, including those catalyzed by cytochrome P450 (CYP450) enzymes, which are central to drug metabolism.
Investigating Metabolic Pathways
Deuterated compounds are instrumental in tracing the metabolic fate of drugs and other xenobiotics. By labeling a drug with deuterium, researchers can readily distinguish the parent compound from its metabolites using mass spectrometry. This allows for the unambiguous identification of metabolic products and provides a clearer picture of the biotransformation pathways. Furthermore, by placing deuterium at sites susceptible to metabolism, the KIE can be exploited to slow down specific metabolic pathways. This "metabolic switching" can reveal alternative metabolic routes that might otherwise be minor or unobservable.
Role in Drug Development and Pharmacokinetics
The strategic incorporation of deuterium into drug candidates has emerged as a valuable strategy in modern drug development. This approach, often termed "deuterium switching," can significantly improve a drug's pharmacokinetic profile.
Enhancing Metabolic Stability
Many drug molecules are cleared from the body through metabolism by enzymes like the CYP450 family. These reactions often involve the cleavage of C-H bonds at metabolically vulnerable positions, or "soft spots." By replacing hydrogen with deuterium at these sites, the rate of metabolism can be significantly reduced due to the KIE. This can lead to:
-
Increased half-life: A slower rate of metabolism results in the drug remaining in the body for a longer period.
-
Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.
-
Improved safety profile: By slowing the formation of potentially toxic metabolites, deuteration can lead to a safer drug.
Table 1: Pharmacokinetic Improvements of Deuterated Drugs
| Drug | Deuterated Analog | Key Pharmacokinetic Improvement | Reference |
| Tetrabenazine | Deutetrabenazine | Longer half-life of active metabolites, allowing for less frequent dosing and improved tolerability. | |
| Methadone | d9-methadone | 5.7-fold increase in AUC and a significant reduction in clearance in mice. | |
| Sorafenib | Donafenib | Better pharmacokinetic properties, higher efficacy, and fewer adverse effects in clinical studies. |
Note: This table presents a summary of publicly available data. Specific quantitative improvements can vary based on the specific compound and the biological system being studied.
Case Study: Deutetrabenazine
Deutetrabenazine is a prime example of a successful deuterated drug. It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease. Tetrabenazine is rapidly metabolized, leading to the need for frequent dosing and a challenging side-effect profile. In deutetrabenazine, deuterium is placed at key positions, which attenuates its metabolism by CYP2D6. This results in a longer half-life for the active metabolites, allowing for a lower daily dose and less frequent administration, which improves the drug's tolerability.
The mechanism of action of deutetrabenazine, like its parent compound, involves the reversible depletion of monoamines such as dopamine, serotonin, and norepinephrine from nerve terminals by inhibiting the vesicular monoamine transporter 2 (VMAT2).
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
This protocol assesses the in vitro metabolic stability of a deuterated compound compared to its non-deuterated counterpart.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Human liver microsomes (pooled)
-
Test compound and its deuterated analog
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing human liver microsomes in phosphate buffer.
-
Incubation: Add the test compound to the microsomal incubation mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Compare the t½ and CLint values of the deuterated and non-deuterated compounds.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for an in vivo pharmacokinetic study.
Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Test compound and its deuterated analog formulated in a suitable vehicle
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Fast the animals overnight before dosing. Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.
Visualizations
Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.
Caption: Experimental workflow for evaluating a deuterated drug candidate.
Conclusion
Deuterated compounds have transitioned from niche research tools to integral components in the drug discovery and development pipeline, as well as in fundamental mechanistic studies. Their ability to modulate metabolic rates through the kinetic isotope effect provides a powerful strategy for improving the pharmacokinetic and safety profiles of therapeutic agents. As analytical techniques continue to advance, the application of deuterated compounds is expected to expand, further enhancing our understanding of complex biological and chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Portico [access.portico.org]
Methodological & Application
Application Note: Quantification of Long-Chain Alkyl Bromides in Environmental Water Samples Using 1-Bromotridecane-D27 as an Internal Standard by LC-MS/MS
Introduction
Long-chain alkyl bromides are a class of compounds that can be found in the environment as intermediates in chemical synthesis or as breakdown products of larger molecules. Due to their potential persistence and bioaccumulation, there is a need for sensitive and accurate analytical methods for their quantification in environmental matrices. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-bromotetradecane in water samples. To ensure the highest level of accuracy and precision, this method utilizes a stable isotope-labeled internal standard, 1-Bromotridecane-D27.
The use of a deuterated internal standard is a gold standard in quantitative mass spectrometry.[1] A deuterated standard, such as this compound, is chemically almost identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This co-eluting, chemically similar internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification.[1][3]
Principle of the Method
A known amount of the internal standard, this compound, is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The samples are then subjected to liquid-liquid extraction to isolate the analytes from the water matrix. The extracts are analyzed by LC-MS/MS in positive ion mode using multiple reaction monitoring (MRM). The ratio of the peak area of the analyte (1-bromotetradecane) to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the analyte in unknown samples. This isotope dilution technique ensures high precision and accuracy by correcting for potential analyte loss during sample processing and instrumental variability.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
1-Bromotetradecane (Analyte)
-
This compound (Internal Standard)
-
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hexane (HPLC grade)
-
Sodium chloride
-
Standard and Sample Preparation
2.1. Stock Solutions
-
Prepare individual stock solutions of 1-bromotetradecane and this compound in methanol at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
2.2. Working Standard Solutions
-
Prepare a series of working standard solutions of 1-bromotetradecane by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in methanol.
2.3. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking appropriate amounts of the 1-bromotetradecane working solutions into blank water samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
2.4. Sample Preparation (Liquid-Liquid Extraction)
-
To a 10 mL water sample, add 100 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 1 g of sodium chloride and vortex to dissolve.
-
Add 5 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase (90:10 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
3.1. Liquid Chromatography
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 98% B
-
5-7 min: 98% B
-
7.1-10 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3.2. Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1-Bromotetradecane | 277.2 | 135.1 | 100 | 20 |
| This compound | 290.4 | 149.2 | 100 | 20 |
Data Presentation
Calibration Curve Data
The calibration curve for 1-bromotetradecane was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x was applied.
| Concentration (ng/mL) | Analyte Area | Internal Standard Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 55,000 | 0.023 |
| 5 | 6,300 | 56,500 | 0.112 |
| 10 | 12,800 | 54,800 | 0.234 |
| 50 | 65,000 | 55,200 | 1.178 |
| 100 | 132,000 | 56,000 | 2.357 |
| 500 | 670,000 | 55,500 | 12.072 |
| 1000 | 1,350,000 | 54,900 | 24.590 |
-
Linearity (R²): > 0.998
Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 3 | 2.91 | 97.0 | 4.5 |
| Medium | 75 | 78.2 | 104.3 | 3.1 |
| High | 750 | 735.5 | 98.1 | 2.8 |
Visualizations
References
Application of 1-Bromotridecane-D27 in Environmental Contaminant Analysis
Application Note & Protocol
Introduction
In the realm of environmental science, the precise and accurate quantification of pollutants is critical for assessing environmental impact, ensuring regulatory compliance, and safeguarding human health. Environmental matrices such as soil, water, and sediment are inherently complex, often containing a myriad of substances that can interfere with analytical measurements. The use of isotopically labeled internal standards, in a technique known as isotope dilution mass spectrometry (IDMS), has become a cornerstone for achieving high-quality, defensible data in environmental analysis.[1][2] This method effectively corrects for the loss of analyte during sample preparation and analysis, and compensates for matrix effects.[1][3]
This document provides a detailed application note and a comprehensive protocol for the use of 1-Bromotridecane-D27 as an internal standard in the quantitative analysis of long-chain halogenated environmental contaminants by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically enriched version of the target analyte to a sample at the beginning of the analytical process.[4] This "isotopic spike," in this case, this compound, is chemically identical to the native analyte but has a different mass due to the substitution of hydrogen atoms with deuterium. Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. Any loss of the native analyte during sample processing is mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratios. By measuring the ratio of the native analyte to the isotopically labeled standard, the initial concentration of the analyte in the sample can be determined with exceptional accuracy.
Application: Analysis of Long-Chain Alkylbromides and Brominated Flame Retardants
This compound is an ideal internal standard for the analysis of long-chain (C10-C20) alkylbromides and certain classes of brominated flame retardants (BFRs) in environmental samples. Its long alkyl chain and bromine substituent mimic the chemical properties of these target analytes, ensuring similar behavior during the analytical procedure.
Target Analytes:
-
Long-chain n-bromoalkanes
-
Polybrominated Diphenyl Ethers (PBDEs) - lower brominated congeners
-
Other long-chain brominated persistent organic pollutants (POPs)
Matrices:
-
Soil
-
Sediment
-
Water
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol
This protocol outlines a general procedure for the extraction and quantification of long-chain brominated hydrocarbons in soil samples using this compound as an internal standard.
Sample Preparation and Fortification
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample thoroughly.
-
Weighing: Accurately weigh 10 g of the homogenized soil sample into a clean extraction thimble.
-
Fortification: Spike the sample with a known amount (e.g., 100 µL of a 1 µg/mL solution) of this compound in a suitable solvent like hexane. Also, prepare a laboratory control sample (LCS) by spiking a clean sand matrix and a matrix spike (MS) by spiking a duplicate sample.
Extraction
-
Soxhlet Extraction: Place the fortified sample thimble into a Soxhlet extractor.
-
Add 200 mL of a 1:1 (v/v) mixture of hexane and acetone to the boiling flask.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the extract to cool to room temperature.
Extract Cleanup
-
Concentration: Concentrate the extract to approximately 2 mL using a rotary evaporator.
-
Sulfur Removal (if necessary): If elemental sulfur is present (indicated by a yellow precipitate), add activated copper granules to the extract and agitate until the copper remains shiny.
-
Silica Gel Chromatography:
-
Prepare a chromatography column with activated silica gel.
-
Transfer the concentrated extract to the top of the column.
-
Elute the column with a suitable solvent system (e.g., hexane followed by a more polar solvent like dichloromethane) to separate interferences from the target analytes.
-
Collect the fraction containing the long-chain brominated hydrocarbons.
-
Final Concentration and Analysis
-
Solvent Exchange: Concentrate the cleaned extract to approximately 1 mL and exchange the solvent to hexane.
-
Final Volume Adjustment: Adjust the final volume to 1.0 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.
GC-MS Parameters (Suggested)
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, suitable for semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
Injector Temperature: 280°C (Splitless mode).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the target analytes and this compound.
-
Data Presentation
The following table presents representative data for the analysis of selected long-chain brominated compounds using this compound as an internal standard.
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Average Recovery (%) | Limit of Detection (LOD) (ng/g) |
| 1-Bromodecane | 12.5 | 149 | 151 | 91 | 95 | 0.5 |
| 1-Bromododecane | 15.2 | 177 | 179 | 91 | 98 | 0.5 |
| This compound (IS) | 16.5 | 164 | 191 | 68 | N/A | N/A |
| 1-Bromohexadecane | 20.1 | 233 | 235 | 91 | 102 | 0.8 |
| BDE-47 (a PBDE congener) | 22.8 | 486 | 484 | 326 | 92 | 1.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for contaminant analysis.
Principle of Isotope Dilution
References
Application Notes and Protocols: Quantitative Analysis Using 1-Bromotridecane-D27 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision.[1][2] Deuterated compounds, which are chemically identical to the analyte of interest, co-elute during chromatography and experience similar ionization effects in the mass spectrometer, allowing them to effectively correct for variations in sample preparation, injection volume, and matrix effects.[1][3] This document provides detailed application notes and protocols for the use of 1-Bromotridecane-D27 as an internal standard, primarily for the quantification of 1-bromotridecane and other long-chain alkyl halides in various matrices.
This compound is an ideal internal standard for the analysis of its non-deuterated analog. The 27 deuterium atoms provide a significant mass shift, ensuring no isotopic overlap with the analyte while maintaining nearly identical chemical and physical properties. This allows for robust and reliable quantification in complex sample matrices.
Principle of Internal Standard Quantification
The core of this analytical method lies in the principle of stable isotope dilution mass spectrometry. A known, fixed amount of the deuterated internal standard (this compound) is added to every sample, calibrator, and quality control sample. The analyte (1-bromotridecane) and the internal standard are then extracted and analyzed simultaneously, typically by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.
Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this curve.[1]
Caption: Principle of internal standard quantification workflow.
Application: Quantification of 1-Bromotridecane in Environmental Samples
This protocol details the quantification of 1-bromotridecane in a soil matrix using this compound as an internal standard, followed by analysis with GC-MS.
Experimental Protocol
1. Materials and Reagents
-
1-Bromotridecane analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, ≥98% isotopic purity)
-
Acetonitrile (ACN), pesticide residue grade
-
Hexane, HPLC grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene centrifuge tubes
2. Standard and Sample Preparation
-
Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of this compound in hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the 1-bromotridecane analytical standard into a clean matrix extract. A typical concentration range would be 1, 5, 10, 50, 100, and 250 ng/mL. Add a fixed amount of the IS working solution to each calibrator to achieve a final concentration of 50 ng/mL.
-
Sample Extraction (Modified QuEChERS):
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with 50 µL of a 10 µg/mL IS working solution (to achieve a final concentration of 50 ng/g in the sample).
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
Caption: Experimental workflow for sample preparation.
3. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Bromotridecane (Analyte): Monitor m/z 135, 149 (quantifier), 191.
-
This compound (IS): Monitor m/z 162 (quantifier), 218. (Note: Specific ions should be confirmed by analyzing the mass spectrum of each standard. The quantifier ion for the D27-analog is expected to be shifted by the mass of the deuterated fragment.)
-
Data Presentation
The following tables represent typical data obtained during the validation of this analytical method.
Table 1: Calibration Curve Data
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,230 | 755,100 | 0.020 |
| 5 | 78,950 | 761,200 | 0.104 |
| 10 | 155,400 | 758,800 | 0.205 |
| 50 | 798,600 | 765,300 | 1.043 |
| 100 | 1,595,000 | 760,100 | 2.098 |
| 250 | 3,980,000 | 759,500 | 5.240 |
| Correlation (r²) | 0.9995 |
Table 2: Method Precision and Accuracy
| QC Level | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low QC | 3 | 2.91 | 97.0 | 4.5 |
| Mid QC | 75 | 78.6 | 104.8 | 3.1 |
| High QC | 200 | 195.2 | 97.6 | 2.8 |
Conclusion
This document outlines a comprehensive framework for developing and applying analytical methods using this compound as an internal standard. The provided protocols for sample preparation and GC-MS analysis, combined with the principles of internal standard quantification, offer a robust methodology for the accurate determination of 1-bromotridecane in complex matrices. The use of a deuterated internal standard like this compound is critical for minimizing analytical variability and ensuring the reliability of quantitative results in research, drug development, and environmental monitoring.
References
Synthesis of 1-Bromotridecane-D27 for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 1-Bromotridecane-D27, a perdeuterated long-chain alkyl bromide valuable as an internal standard in mass spectrometry-based bioanalysis, a tracer in metabolic studies, and a building block in the synthesis of complex deuterated molecules. The synthesis is a two-step process commencing with the exhaustive deuteration of tridecanoic acid via heterogeneous catalysis, followed by a modified Hunsdiecker reaction to yield the desired product.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the complete deuteration of the alkyl chain of tridecanoic acid using a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) as the deuterium source. The resulting perdeuterated tridecanoic acid (Tridecanoic acid-d25) is then subjected to a bromodecarboxylation reaction, a modification of the Hunsdiecker reaction, to yield this compound.
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of Tridecanoic Acid-d25
This procedure describes the exhaustive deuteration of tridecanoic acid using a platinum-on-carbon catalyst.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| Tridecanoic Acid | C₁₃H₂₆O₂ | 214.35 | 5.00 g | High purity |
| Platinum on Carbon (10 wt%) | Pt/C | - | 500 mg | Dry, 50% water wet |
| Deuterium Oxide (99.9 atom % D) | D₂O | 20.03 | 50 mL | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Anhydrous |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |
Equipment:
-
High-pressure stainless-steel autoclave with a magnetic stirrer
-
Heating mantle with temperature controller
-
Glassware for filtration and extraction
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If using 50% water-wet Pt/C, dry the catalyst in a vacuum oven at 60 °C for 12 hours prior to use.
-
Reaction Setup: In the high-pressure autoclave, combine tridecanoic acid (5.00 g) and the dry 10% Pt/C catalyst (500 mg).
-
Deuterium Source Addition: Add deuterium oxide (50 mL) to the autoclave.
-
Reaction Conditions: Seal the autoclave and purge with nitrogen gas three times. Pressurize the vessel with deuterium gas (D₂) to 10 bar (optional, but can enhance the exchange rate). Heat the mixture to 150 °C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction conditions for 48-72 hours. To monitor the progress, a small aliquot can be carefully withdrawn, the solvent evaporated, and the residue analyzed by ¹H NMR to check for the disappearance of proton signals.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield Tridecanoic Acid-d25 as a white solid.
-
Characterization: The product should be characterized by ¹H NMR to confirm the absence of proton signals in the alkyl region and by mass spectrometry to determine the level of deuterium incorporation.
Step 2: Synthesis of this compound from Tridecanoic Acid-d25
This procedure details the conversion of the perdeuterated carboxylic acid to the corresponding alkyl bromide using a modified Hunsdiecker reaction.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| Tridecanoic Acid-d25 | C₁₃D₂₅HO₂ | 239.50 | 4.00 g | From Step 1 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.2 eq | Recrystallized |
| Silver (I) acetate | AgC₂H₃O₂ | 166.91 | 0.1 eq | Catalyst |
| Carbon Tetrachloride | CCl₄ | 153.82 | 100 mL | Anhydrous |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | |
| Brine | - | - | As needed | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Glassware for filtration, extraction, and distillation/chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Tridecanoic Acid-d25 (4.00 g), N-bromosuccinimide (1.2 eq), and silver (I) acetate (0.1 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (100 mL) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct and any insoluble salts.
-
Quenching and Extraction: Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane to yield this compound as a colorless liquid.
III. Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Starting Amount | Expected Yield | Physical State |
| Tridecanoic Acid | C₁₃H₂₆O₂ | 214.35 | 5.00 g | - | White Solid |
| Tridecanoic Acid-d25 | C₁₃D₂₅HO₂ | 239.50 | - | ~4.4 g | White Solid |
| This compound | C₁₃D₂₇Br | 290.46 | - | ~4.0 g | Colorless Liquid |
IV. Characterization of this compound
1. Mass Spectrometry (MS):
-
Expected Molecular Ion (M+): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The monoisotopic mass for the ⁷⁹Br isotopologue is expected at m/z 289.45 and for the ⁸¹Br isotopologue at m/z 291.45. The high deuterium incorporation will be evident from the significant mass shift compared to the non-deuterated analogue (M+ at m/z 262.13/264.13).[1][2]
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is expected to show the complete absence of signals in the alkyl region (typically 0.8-3.5 ppm).[3] The absence of the characteristic triplet at ~3.4 ppm for the -CH₂Br protons and the multiplet around 1.2-1.4 ppm for the long alkyl chain protons confirms the successful deuteration.[3]
V. Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
High-Pressure Reactions: The use of a high-pressure autoclave requires proper training and adherence to safety protocols for high-pressure equipment.
-
Reagents:
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled with care.
-
Carbon Tetrachloride: Is a toxic and environmentally hazardous solvent. Use with extreme caution and consider substitution with a less hazardous solvent if possible.
-
Bromine-containing compounds: Are corrosive and toxic. Avoid inhalation and skin contact.
-
This detailed protocol provides a robust method for the synthesis of this compound, a valuable tool for various research applications. Careful execution of the experimental procedures and adherence to safety guidelines are essential for a successful outcome.
References
Application Notes and Protocols for Incorporating 1-Bromotridecane-D27 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuterated Compounds in Pharmacokinetics
In the field of drug discovery and development, understanding the pharmacokinetic (PK) profile of a new chemical entity is paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, have become indispensable tools in these studies.[1][2][3] The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), a phenomenon known as the kinetic isotope effect. This can lead to a slower rate of metabolism by enzymes such as the cytochrome P450 family.[4][5]
While this property can be exploited to create novel drugs with improved metabolic stability, deuterated compounds are more commonly used as internal standards (IS) for bioanalytical quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte of interest and experiences similar variations during sample preparation and analysis, thus enabling accurate and precise quantification. 1-Bromotridecane-D27, a deuterated long-chain alkyl bromide, is well-suited for this application, particularly for the analysis of lipophilic drug candidates.
Application Note: this compound as an Internal Standard for LC-MS/MS Bioanalysis
Principle: The accurate measurement of drug concentrations in biological matrices (e.g., plasma, tissue homogenates) is fundamental to defining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is a highly sensitive and selective analytical technique for this purpose. However, the analytical process is subject to variability from multiple sources, including sample extraction, matrix effects, and instrument response fluctuations. An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to normalize these variations. The ratio of the analyte's response to the internal standard's response is used for quantification, thereby improving the accuracy and precision of the results.
Advantages of this compound as an Internal Standard:
-
Chemical Inertness: The long alkyl chain of 1-bromotridecane is relatively non-polar and chemically inert, reducing the likelihood of unwanted reactions during sample processing.
-
Appropriate for Lipophilic Analytes: Its lipophilic nature makes it a suitable internal standard for novel drug candidates with similar physicochemical properties, as it is likely to behave similarly during extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling provides a distinct m/z value that is easily resolved from the unlabeled analyte and endogenous matrix components by the mass spectrometer.
-
Commercial Availability: As a synthetic building block, it and its deuterated isotopologues can be readily synthesized.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound into a tared vial. b. Dissolve the weighed compound in a small amount of methanol. c. Quantitatively transfer the solution to a 10 mL volumetric flask. d. Rinse the vial with methanol and add the rinsing to the volumetric flask. e. Bring the flask to volume with methanol and mix thoroughly. f. Store the stock solution at -20°C in an amber vial.
-
Working Solution (e.g., 100 ng/mL): a. Allow the stock solution to equilibrate to room temperature. b. Perform a serial dilution of the stock solution with methanol to achieve the desired final concentration. For example, pipette 10 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask and bring to volume with methanol. c. The concentration of the working solution should be optimized based on the expected therapeutic concentration of the analyte and the sensitivity of the mass spectrometer. d. Store the working solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Hypothetical Drug Y)
Objective: To determine the pharmacokinetic profile of Drug Y in rodents following a single dose, using this compound as an internal standard for bioanalysis.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Hypothetical Drug Y formulated in an appropriate vehicle
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Internal Standard Working Solution (from Protocol 1)
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.
-
Dosing: a. Fast the animals overnight (with free access to water) before dosing. b. Administer Drug Y at a predetermined dose via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: a. Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: a. Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean, labeled tubes. c. Store the plasma samples at -80°C until bioanalysis.
Protocol 3: Bioanalytical Method using LC-MS/MS for Quantification of Drug Y
Objective: To quantify the concentration of Drug Y in plasma samples using an LC-MS/MS method with this compound as the internal standard.
Materials:
-
Plasma samples from the PK study
-
Internal Standard Working Solution
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and quality control samples on ice. b. To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound at a final concentration of, for example, 100 ng/mL). c. Vortex the mixture for 1 minute to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
LC-MS/MS Analysis: a. Chromatography:
- Column: A suitable C18 column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to ensure separation of the analyte and internal standard from matrix components.
- Flow Rate: A typical flow rate for analytical LC.
- Injection Volume: 5-10 µL. b. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for Drug Y and this compound.
- Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for both Drug Y and this compound.
-
Data Analysis: a. Integrate the peak areas for both the analyte (Drug Y) and the internal standard (this compound). b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. d. Determine the concentration of Drug Y in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The quantitative data obtained from the bioanalytical method should be summarized in clear and structured tables.
Table 1: Concentration-Time Profile of Drug Y in Rat Plasma
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=3) |
| 0.25 | 125.6 ± 15.2 |
| 0.5 | 350.8 ± 45.7 |
| 1 | 890.2 ± 112.9 |
| 2 | 750.4 ± 98.1 |
| 4 | 420.1 ± 55.3 |
| 8 | 150.9 ± 20.5 |
| 12 | 50.3 ± 7.8 |
| 24 | 5.1 ± 1.2 |
Table 2: Key Pharmacokinetic Parameters of Drug Y
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 890.2 |
| Tmax (Time to Cmax) | hours | 1.0 |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | 4520.6 |
| t1/2 (Half-life) | hours | 3.5 |
Visualization
Caption: Workflow for a Preclinical Pharmacokinetic Study.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of 1-Bromotridecane-D27 in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of 1-Bromotridecane-D27 as an internal standard in the bioanalysis of novel therapeutic candidates with long alkyl chain moieties.
Deuterated compounds are indispensable tools in modern drug discovery and development, primarily serving as stable isotope-labeled internal standards (SIL-IS) for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with nearly identical physicochemical properties to the parent analyte but with a distinct, higher mass.[3] This characteristic allows this compound to be an ideal internal standard for the accurate quantification of structurally similar analytes in complex biological matrices such as plasma, serum, and tissue homogenates.
The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte of interest, thereby experiencing similar matrix effects, extraction recovery, and ionization suppression or enhancement in the mass spectrometer.[4] This co-behavior allows for the normalization of the analytical signal, significantly improving the accuracy, precision, and robustness of the bioanalytical method.
Hypothetical Application: DMPK Study of "Alkylphenate," a Novel Anticancer Agent
For the purpose of illustrating the application of this compound, we will consider a hypothetical novel drug candidate, "Alkylphenate." Alkylphenate is an orally bioavailable small molecule with a tridecyl alkyl chain, being investigated for its anticancer properties. A robust and validated bioanalytical method is crucial for determining its pharmacokinetic profile.
Analyte: Alkylphenate Internal Standard: this compound
Quantitative Data Summary
The following tables summarize the validation data for a hypothetical LC-MS/MS method for the quantification of Alkylphenate in human plasma using this compound as an internal standard.
Table 1: Calibration Curve for Alkylphenate in Human Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 510,000 | 0.0030 |
| 5.0 | 7,650 | 505,000 | 0.0151 |
| 25.0 | 38,100 | 512,000 | 0.0744 |
| 100.0 | 151,000 | 508,000 | 0.2972 |
| 500.0 | 755,000 | 502,000 | 1.5040 |
| 1000.0 | 1,520,000 | 507,000 | 2.9980 |
| Linearity (r²) | - | - | 0.9995 |
Table 2: Precision and Accuracy for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1.0 | 8.5 | -2.1 | 9.8 | -1.5 |
| Low | 3.0 | 6.2 | 1.3 | 7.5 | 2.0 |
| Mid | 150.0 | 4.1 | -0.5 | 5.3 | -0.2 |
| High | 750.0 | 3.5 | 2.4 | 4.8 | 1.8 |
LLOQ: Lower Limit of Quantification
Experimental Protocols
A detailed methodology for the quantification of Alkylphenate in human plasma using this compound as an internal standard is provided below.
Preparation of Stock and Working Solutions
-
Alkylphenate Stock Solution (1 mg/mL): Accurately weigh 10 mg of Alkylphenate and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Alkylphenate Working Solutions: Serially dilute the Alkylphenate stock solution with 50% methanol in water to prepare working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank matrix.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 60% B
-
0.5-2.5 min: 60% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 60% B
-
3.6-5.0 min: 60% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MRM Transitions:
-
Alkylphenate: [M+H]+ → fragment ion (specific m/z values to be determined based on the actual structure)
-
This compound: [M+H]+ → fragment ion (specific m/z values to be determined)
-
Visualizations
Caption: Workflow for a DMPK study utilizing a deuterated internal standard.
Caption: Sample preparation protocol for plasma bioanalysis.
References
Troubleshooting & Optimization
How to address calibration curve non-linearity with deuterated standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using deuterated internal standards in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves even when using a deuterated internal standard?
A1: While deuterated internal standards are the gold standard for correcting variability in analytical methods, non-linearity in calibration curves can still occur due to several factors. The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a non-linear response.[1][2]
-
Ion Suppression/Competition: At high concentrations, the analyte and the deuterated internal standard can compete for ionization in the ion source.[3][4] This can lead to a disproportional response, often observed as a decreasing internal standard signal as the analyte concentration increases.[3]
-
Analyte Multimer Formation: Some molecules may form dimers or trimers at high concentrations within the ion source, which can result in a non-linear response.
-
Isotopic Contribution (Cross-Talk): Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small (e.g., a D2-labeled standard). This interference becomes more significant at high analyte concentrations, artificially inflating the internal standard signal and causing the curve to bend.
-
Inappropriate Internal Standard Concentration: An incorrect concentration of the internal standard can lead to issues with detector saturation or a poor signal-to-noise ratio at the lower end of the calibration curve.
Q2: My calibration curve is non-linear only at the highest concentration points. What is the likely cause and how can I fix it?
A2: Non-linearity observed specifically at the upper end of the calibration curve is most commonly due to detector or ion source saturation.
| Symptom | Primary Cause | Recommended Solution |
| Decreasing response at high concentrations. | Detector Saturation | Dilute the high-concentration standards to fall within the linear range of the detector. |
| The internal standard signal decreases as the analyte concentration increases. | Ionization Competition | Optimize the concentration of the internal standard; sometimes a higher concentration can improve linearity. Consider diluting the sample extract if possible. |
Q3: The peak area of my deuterated internal standard is inconsistent across my analytical run. What could be the problem?
A3: Inconsistent internal standard peak area can introduce significant variability and error into your results. The potential causes and solutions are summarized below:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Instrument Instability | Inject a series of standards and monitor the internal standard response. A consistent upward or downward drift may indicate an instrument issue. | Clean the mass spectrometer's ion source. Check for leaks in the LC system. Ensure the autosampler is injecting consistent volumes. |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any steps that could introduce variability in extraction recovery. | Optimize and ensure consistency in all sample preparation steps, particularly evaporation and reconstitution. |
| Analyte Isotope Interference | This is more prevalent with internal standards having low deuterium incorporation (e.g., D2). At high analyte concentrations, the M+2 isotope of the analyte can contribute to the signal of the D2-IS. | Use an internal standard with a higher mass offset (e.g., D4 or higher) or consider a ¹³C or ¹⁵N labeled standard. |
Q4: I suspect differential matrix effects are affecting my results, even with a deuterated standard. How can I confirm and address this?
A4: Differential matrix effects occur when the analyte and the deuterated internal standard are affected differently by components in the sample matrix. A primary cause for this is a slight difference in their chromatographic retention times, which exposes them to varying matrix components as they elute.
To confirm and address this, you can perform a matrix effect evaluation experiment.
Troubleshooting Workflows
Investigating Calibration Curve Non-Linearity
Caption: Troubleshooting workflow for calibration curve non-linearity.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if the deuterated internal standard adequately compensates for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.
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Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the deuterated internal standard at the working concentration.
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Analysis: Analyze all three sets of samples using the LC-MS/MS method.
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Data Evaluation:
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Calculate Matrix Effect (%):
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Matrix Effect = (Peak Area in Set B / Peak Area in Set A) * 100
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A value of 100% indicates no matrix effect.
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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Assess Internal Standard Compensation: Compare the analyte/internal standard peak area ratios between Set C and Set A. If the ratios are consistent, the internal standard is effectively compensating for the matrix effect.
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Protocol 2: Determination of Optimal Deuterated Internal Standard Concentration
Objective: To identify the most suitable concentration for the deuterated internal standard to ensure a stable response and linear calibration curve.
Methodology:
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Prepare Analyte Stock Solution: Create a high-concentration stock solution of the analyte.
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Prepare Internal Standard (IS) Working Solutions: Prepare a series of deuterated internal standard working solutions at different concentrations (e.g., low, medium, and high concentrations relative to the expected analyte concentration range).
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Prepare Calibration Curves: For each IS concentration, prepare a full calibration curve by spiking a constant amount of the IS and varying amounts of the analyte into a blank matrix.
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Analyze Samples: Analyze all prepared samples using your LC-MS/MS method.
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Evaluate Results:
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Plot the calibration curves for each IS concentration (analyte/IS peak area ratio vs. analyte concentration).
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Assess the linearity (r²) of each curve.
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Examine the precision (%RSD) of the IS peak area at each concentration level across the entire calibration range.
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Select the IS concentration that provides the best linearity and a stable, robust IS signal.
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Caption: Workflow for optimizing internal standard concentration.
References
Technical Support Center: Optimizing 1-Bromotridecane-D27 as an Internal Standard
Welcome to the technical support center for the optimization and use of 1-Bromotridecane-D27 as an internal standard (IS) in quantitative analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my deuterated internal standard, this compound?
A2: While there is no single universal concentration, a general guideline is to use a concentration that falls within the middle of your calibration curve's range. Some experts suggest aiming for an IS response that is approximately 50% of the response of the highest calibration standard. The optimal concentration should provide a strong, reproducible signal with a precision of better than 2% relative standard deviation (RSD) in replicate measurements.
Q2: Can the concentration of this compound affect the linearity of my calibration curve?
A3: Yes, the concentration of the deuterated IS can significantly impact the linearity of your calibration curve. If the IS concentration is too low, you may observe signal saturation at higher analyte concentrations. Conversely, an excessively high IS concentration can sometimes suppress the analyte signal. In some reported cases, increasing the IS concentration, even to levels higher than the upper limit of quantification
Technical Support Center: Managing Matrix Effects with 1-Bromotridecane-D27
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Bromotridecane-D27 as an internal standard to mitigate matrix effects in complex samples during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits of matrix effects in complex biological samples include salts, lipids, and proteins.[1]
Q2: How does a deuterated internal standard like this compound help in managing matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[2] Because they are chemically almost identical to the analyte of interest, they co-elute from the chromatography column and experience similar ionization suppression or enhancement in the mass spectrometer's ion source. By adding a known concentration of this compound to all samples, standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio should remain consistent even if both the analyte and the internal standard experience similar degrees of signal suppression or enhancement, leading to more accurate and reliable results.
Q3: When is it appropriate to use this compound as an internal standard?
A3: this compound is an ideal internal standard for the quantification of non-polar, long-chain alkyl compounds, particularly those containing a bromine atom or exhibiting similar chromatographic behavior. Its utility is most pronounced in complex matrices such as plasma, serum, tissue homogenates, and environmental samples where matrix effects are a significant concern.
Q4: Can this compound completely eliminate matrix effects?
A4: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. The underlying issue of ion suppression or enhancement still occurs. The efficacy of the internal standard is based on the assumption that it behaves identically to the analyte. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant, the analyte and internal standard may elute into regions with differing degrees of ion suppression, potentially leading to inaccurate quantification.
Troubleshooting Guide
This section addresses common issues encountered when using this compound to correct for matrix effects.
Problem 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
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Possible Cause: Inconsistent addition of the internal standard.
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Solution: Ensure precise and accurate pipetting of the this compound solution into all samples, calibrators, and quality controls. Use a calibrated pipette and verify the concentration of the internal standard stock solution.
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Possible Cause: Degradation of the analyte or internal standard.
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Solution: Investigate the stability of both the analyte and this compound in the sample matrix and under the storage conditions.
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Possible Cause: Differential matrix effects.
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Solution: If the analyte and internal standard do not co-elute perfectly, they may be affected differently by the matrix. Optimize the chromatographic method to achieve co-elution.
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Problem 2: Analyte and this compound Do Not Co-elute
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Possible Cause: Isotope effect.
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Solution: A slight retention time shift between the deuterated internal standard and the analyte can occur. This is often more pronounced with a higher degree of deuteration. Minor shifts are generally acceptable, but significant separation can compromise the correction for matrix effects. If the separation is problematic, a modification of the chromatographic gradient or a change in the stationary phase may be necessary.
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-
Possible Cause: Column degradation.
-
Solution: A contaminated or degraded analytical column can lead to peak shape distortion and shifts in retention time. Implement a regular column cleaning protocol or replace the column if necessary.
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Problem 3: Unexpectedly High or Low Analyte Concentrations
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Possible Cause: Incorrect concentration of the this compound spiking solution.
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Solution: Carefully reprepare and verify the concentration of the internal standard solution.
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Possible Cause: Cross-contamination or carryover.
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Solution: Carryover from a high-concentration sample to a subsequent one can lead to artificially inflated results. Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to assess for carryover.
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Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): Prepare the analyte at low, medium, and high concentrations in a clean solvent (e.g., methanol or acetonitrile).
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Set B (Post-Spiked Matrix): Extract at least six different lots of the blank biological matrix. After the final extraction step, spike the analyte at the same low, medium, and high concentrations into the extracted matrix.
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Set C (Pre-Spiked Matrix): Spike the analyte at the same low, medium, and high concentrations into the blank matrix before the extraction process. (This set is primarily for determining recovery but is often performed alongside the matrix effect experiment).
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Analyze all three sets of samples using the developed LC-MS/MS method.
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Calculate the Matrix Effect (ME):
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ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
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Protocol 2: Method Validation Using this compound
Objective: To validate a quantitative LC-MS/MS method for an analyte in a complex matrix using this compound as an internal standard.
Methodology:
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Spiking: Add a constant, known concentration of this compound to all calibration standards, quality control (QC) samples, and unknown samples at the beginning of the sample preparation process.
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Sample Preparation: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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Analysis: Analyze the prepared samples by LC-MS/MS.
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Quantification: For each sample, calculate the peak area ratio of the analyte to the internal standard (this compound).
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Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
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Determine Unknown Concentrations: Use the calibration curve to determine the concentration of the analyte in the QC and unknown samples.
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Assess Validation Parameters: Evaluate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Data Presentation
Table 1: Comparison of Internal Standard Strategies
| Performance Characteristic | This compound (Deuterated IS) | Structural Analog IS |
| Co-elution with Analyte | Nearly identical retention time; ideal for correcting matrix effects at the moment of elution. | Different retention time; may not accurately compensate for matrix effects experienced by the analyte. |
| Extraction Recovery | Mimics the analyte's recovery very closely due to identical physicochemical properties. | May have significantly different extraction recovery. |
| Compensation for Matrix Effects | High, due to near-identical chemical and physical properties. | Variable, depends on the structural similarity to the analyte. |
| Cost | Generally higher. | Typically lower. |
| Availability | May require custom synthesis. | More likely to be commercially available. |
Table 2: Hypothetical Validation Data for Analyte X using this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low | 2.5 | 2.6 | 104.0 | 6.2 |
| Medium | 25.0 | 24.5 | 98.0 | 4.1 |
| High | 75.0 | 76.5 | 102.0 | 3.5 |
Visualizations
Caption: A workflow diagram illustrating the key steps in assessing matrix effects and recovery.
Caption: A troubleshooting flowchart for addressing poor reproducibility of the analyte to internal standard ratio.
References
Preventing back-exchange of deuterium in 1-Bromotridecane-D27
Welcome to the Technical Support Center for 1-Bromotridecane-D27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and analysis of this compound, with a specific focus on preventing deuterium back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical process where a deuterium (D) atom in a molecule is replaced by a protium (H) atom from the surrounding environment. For this compound, this would mean the loss of the deuterium label, compromising its isotopic purity and potentially affecting the results of studies where isotopic labeling is critical. While the carbon-deuterium (C-D) bonds in an alkane are generally stable, back-exchange can be facilitated under specific conditions.[1][2]
Q2: Under what conditions can deuterium back-exchange occur in this compound?
A2: The C-D bonds in deuterated alkanes like this compound are significantly more stable than C-H bonds and are not prone to exchange under normal laboratory conditions. However, exchange can be catalyzed by:
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Strong acids or bases: These can facilitate H/D exchange at carbon centers, although this typically requires harsh conditions.[1]
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Metal catalysts: Certain transition metals (e.g., platinum, palladium, rhodium, iridium) and metal oxides can catalyze H/D exchange in alkanes, often at elevated temperatures.[2]
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High temperatures: Increased temperatures can provide the activation energy needed for C-D bond cleavage and subsequent exchange.
It is important to note that casual exposure to trace amounts of protic solvents (like residual water in an NMR solvent) at room temperature is highly unlikely to cause significant back-exchange in the alkyl chain of this compound.
Q3: How can I detect if my sample of this compound has undergone back-exchange?
A3: The primary methods for detecting and quantifying deuterium loss are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals in the regions corresponding to the tridecane chain. The integration of these signals relative to a known internal standard can quantify the extent of back-exchange. Conversely, ²H NMR can show a decrease in the deuterium signal.
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Mass Spectrometry (MS): Mass spectrometry can determine the isotopic distribution of the compound. A decrease in the average molecular weight and a shift in the isotopic pattern would indicate the replacement of deuterium with protium.
Q4: What are the best practices for storing this compound to maintain its isotopic purity?
A4: To ensure the long-term stability of this compound, it should be stored:
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In a tightly sealed container: This prevents exposure to atmospheric moisture.
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Under an inert atmosphere: Purging the container with argon or nitrogen before sealing is recommended.
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In a cool, dark place: Refrigeration is generally recommended for long-term storage.
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Away from strong acids, bases, and metal catalysts.
Troubleshooting Guide: Loss of Deuterium in this compound
This guide will help you identify and resolve potential issues related to deuterium back-exchange.
| Observation | Potential Cause | Recommended Action |
| Unexpected proton signals in the alkyl region of the ¹H NMR spectrum. | Contamination with a protic impurity. | Ensure all glassware is scrupulously dried. Use high-purity, anhydrous deuterated solvents for analysis. |
| Back-exchange due to acidic or basic contaminants. | Check the pH of your sample or solvent. Neutralize if necessary and possible. For NMR solvents like CDCl₃, which can degrade to form DCl, consider passing it through a plug of basic alumina before use. | |
| Catalytic back-exchange. | Ensure the sample has not come into contact with metal spatulas or containers that could introduce catalytic metal traces. Avoid storing or handling the compound in the presence of hydrogenation/deuteration catalysts. | |
| Decrease in the isotopic purity as determined by mass spectrometry. | Exposure to protic solvents during workup or storage. | Minimize the use of and exposure to protic solvents (H₂O, methanol, etc.) during extraction and purification. If their use is unavoidable, ensure they are removed as thoroughly as possible under mild conditions. |
| Elevated temperatures during processing or storage. | Avoid excessive heating during solvent removal or other purification steps. Store the compound at recommended cool temperatures. | |
| Gradual loss of deuterium label over time in stored samples. | Improper storage conditions. | Review storage procedures. Ensure the container is tightly sealed, under an inert atmosphere, and stored in a cool, dark location. |
Experimental Protocols
Protocol 1: NMR Sample Preparation to Minimize Back-Exchange
Objective: To prepare a sample of this compound for NMR analysis while minimizing the risk of deuterium back-exchange.
Materials:
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This compound
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High-purity, anhydrous deuterated solvent (e.g., CDCl₃, 99.8+ atom % D)
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NMR tube and cap, oven-dried
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Glass Pasteur pipette and bulb
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Small plug of glass wool
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Inert gas (Argon or Nitrogen)
Procedure:
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Place the NMR tube and cap in an oven at 120°C for at least 4 hours to ensure they are completely dry. Allow them to cool to room temperature in a desiccator.
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Weigh the desired amount of this compound in a clean, dry vial.
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Under a gentle stream of inert gas, add the appropriate volume of anhydrous deuterated solvent to the vial to dissolve the sample.
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Place a small, dry plug of glass wool into a Pasteur pipette.
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Filter the sample solution through the glass wool-plugged pipette directly into the oven-dried NMR tube. This removes any particulate matter.
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Cap the NMR tube securely. For long-term storage or sensitive experiments, the headspace of the NMR tube can be flushed with inert gas before capping, and the cap can be sealed with parafilm.
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Acquire the NMR spectrum as soon as possible after sample preparation.
Protocol 2: Quantification of Deuterium Content by ¹H NMR Spectroscopy
Objective: To determine the percentage of deuterium incorporation in a sample of this compound using ¹H NMR.
Materials:
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Prepared NMR sample of this compound (from Protocol 1)
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High-purity internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trichlorobenzene).
Procedure:
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Accurately weigh a known amount of the internal standard and the this compound sample and prepare the NMR sample as described in Protocol 1.
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Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for full relaxation of all protons.
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Integrate the signal of the internal standard and any observable proton signals in the region of the this compound.
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Calculate the number of moles of the internal standard.
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Using the integral values, calculate the number of moles of protons corresponding to the this compound signals.
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From the moles of protons and the initial moles of the this compound sample, calculate the extent of back-exchange and the remaining deuterium content.
Protocol 3: Analysis of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic distribution and confirm the deuterium content of this compound.
Materials:
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This compound
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Appropriate volatile solvent (e.g., hexane, dichloromethane)
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Mass spectrometer with a suitable ionization source (e.g., GC-MS with Electron Ionization or LC-MS with a soft ionization technique).
Procedure:
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Prepare a dilute solution of this compound in a volatile solvent.
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Introduce the sample into the mass spectrometer.
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Acquire the mass spectrum in the appropriate mass range.
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Analyze the isotopic cluster of the molecular ion or a characteristic fragment ion.
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Compare the observed isotopic distribution with the theoretical distribution for this compound. A shift towards lower masses and a change in the relative abundances of the isotopologues will indicate back-exchange.
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Specialized software can be used to calculate the average deuterium incorporation from the mass spectrum.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing the causes of unexpected proton signals in the ¹H NMR spectrum of this compound.
Caption: Recommended workflow for handling and analyzing this compound to ensure isotopic integrity.
References
Troubleshooting chromatographic peak separation of analyte and 1-Bromotridecane-D27
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with chromatographic peak separation, with a specific focus on resolving co-elution of an analyte with the internal standard, 1-Bromotridecane-D27.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: My analyte peak is co-eluting with the this compound internal standard peak. How can I resolve them?
Co-elution, or the overlapping of chromatographic peaks, can prevent accurate quantification and identification of your analyte.[1][2] This issue arises when two or more compounds exit the column at the same time.[1] To resolve the co-elution of your analyte and this compound, a systematic approach to method optimization is required. This can be achieved by adjusting various chromatographic parameters to improve the separation.[3]
The resolution of two peaks is influenced by three key factors: capacity factor (retention), selectivity, and efficiency.[1] By systematically adjusting these factors, you can achieve the desired separation.
Troubleshooting for Gas Chromatography (GC)
For GC separations, temperature programming and column selection are powerful tools to resolve co-eluting peaks.
Question: How can I optimize the temperature program to separate my analyte from this compound?
Answer: The temperature program directly affects the retention time of compounds. Adjusting the initial temperature and ramp rate can significantly improve separation.
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Lower the Initial Temperature: A lower starting temperature increases the interaction of the analytes with the stationary phase, which can enhance separation, especially for early-eluting peaks.
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Adjust the Ramp Rate: A slower temperature ramp can improve the resolution of closely eluting compounds. A good starting point for the ramp rate is approximately 10°C per column hold-up time.
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Introduce Isothermal Holds: Incorporating an isothermal hold at a temperature where the two compounds have different vapor pressures can also improve separation.
Question: What should I consider when selecting a GC column to improve resolution?
Answer: The choice of the GC column, specifically its stationary phase, length, and internal diameter, is crucial for achieving good separation.
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Change the Stationary Phase: If optimizing the temperature program is insufficient, selecting a column with a different stationary phase chemistry is often the most effective way to alter selectivity and resolve co-eluting peaks. For a non-polar compound like 1-Bromotridecane (a long-chain bromoalkane), a column with a different polarity (e.g., a mid-polarity or polar phase) could be effective, depending on the nature of your analyte.
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Increase Column Length: Doubling the column length can increase resolution by approximately 40%. However, this will also lead to longer analysis times.
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Decrease Internal Diameter: A smaller internal diameter column generally provides higher efficiency and better resolution.
Experimental Protocol: GC Method Optimization for Analyte and this compound Separation
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Initial Assessment:
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Inject a standard containing only the analyte and a separate standard of this compound to determine their individual retention times under the current method.
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Inject a mixed standard to confirm co-elution.
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Temperature Program Optimization:
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Step 1: Lower Initial Temperature. Decrease the initial oven temperature by 10-20°C and observe the effect on resolution.
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Step 2: Modify Ramp Rate. If co-elution persists, decrease the temperature ramp rate by 50% (e.g., from 10°C/min to 5°C/min).
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Step 3: Add Isothermal Hold. Introduce an isothermal hold for 2-5 minutes at a temperature just below the elution temperature of the co-eluting peaks.
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Flow Rate Adjustment:
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Lowering the carrier gas flow rate can sometimes improve resolution, but it will also increase the analysis time.
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Column Selection (if necessary):
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If temperature and flow rate adjustments are unsuccessful, consider a column with a different stationary phase. If you are using a non-polar column (like a DB-1 or SE-30 type), try a column with intermediate polarity.
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Quantitative Data Summary: GC Parameter Adjustments
| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 | Expected Outcome on Resolution |
| Initial Oven Temp. | 80°C | 70°C | 60°C | Increased retention and potential for improved separation of early eluters. |
| Temp. Ramp Rate | 15°C/min | 10°C/min | 5°C/min | Improved separation of closely eluting compounds. |
| Column Length | 30 m | 60 m | - | Increased efficiency and resolution. |
| Column I.D. | 0.25 mm | 0.18 mm | - | Increased efficiency and resolution. |
Troubleshooting for High-Performance Liquid Chromatography (HPLC)
In HPLC, the mobile phase composition and the stationary phase are the primary factors to adjust for better separation.
Question: How can I modify the mobile phase to resolve my analyte from this compound?
Answer: Altering the mobile phase composition can have a dramatic effect on selectivity and resolution.
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Change Organic Modifier: Switching from one organic solvent to another (e.g., acetonitrile to methanol or vice versa) can alter the selectivity of the separation.
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Adjust Solvent Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and may improve resolution.
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Modify pH: If your analyte is ionizable, adjusting the mobile phase pH can significantly impact its retention and selectivity. The mobile phase pH should be at least 2 units away from the analyte's pKa.
Question: When should I consider changing the HPLC column?
Answer: If mobile phase optimization does not provide the desired resolution, changing the column's stationary phase is the next logical step.
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Change Column Chemistry: Selecting a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl or cyano phase) is a powerful way to change selectivity.
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Decrease Particle Size: Columns with smaller particle sizes offer higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.
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Increase Column Length: A longer column also increases the number of theoretical plates and can improve resolution, but at the cost of longer run times and higher backpressure.
Experimental Protocol: HPLC Method Optimization for Analyte and this compound Separation
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Initial Assessment:
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As with GC, inject individual and mixed standards to confirm co-elution.
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Mobile Phase Optimization:
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Step 1: Adjust Solvent Strength. In a reversed-phase system, decrease the organic solvent concentration by 5-10% increments.
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Step 2: Change Organic Modifier. If using acetonitrile, switch to methanol at an equivalent solvent strength, and vice versa.
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Step 3: Modify pH (for ionizable analytes). Adjust the pH of the aqueous portion of the mobile phase by +/- 1 pH unit.
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Operating Parameter Adjustments:
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Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.
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Optimize Column Temperature: Temperature affects both selectivity and efficiency. Experiment with different temperatures within the stable range of your column and analytes (e.g., in 5°C increments).
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Quantitative Data Summary: HPLC Parameter Adjustments
| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 | Expected Outcome on Resolution |
| Organic Solvent % | 60% Acetonitrile | 55% Acetonitrile | 50% Acetonitrile | Increased retention and potential for improved separation. |
| Organic Modifier | Acetonitrile | Methanol | - | Altered selectivity. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.6 mL/min | Improved resolution, but longer run time. |
| Column Temperature | 30°C | 35°C | 40°C | Can improve efficiency and resolve overlapping peaks. |
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently resolving co-elution issues. The following diagrams outline a systematic workflow for troubleshooting in both GC and HPLC.
Caption: GC troubleshooting workflow for co-eluting peaks.
Caption: HPLC troubleshooting workflow for co-eluting peaks.
References
Minimizing isotopic contribution from 1-Bromotridecane-D27 to the analyte signal
Welcome to the technical support center for the use of 1-Bromotridecane-D27 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on minimizing its isotopic contribution to the analyte signal in mass spectrometry-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution (or "crosstalk") and why is it a concern with this compound?
Isotopic contribution, or crosstalk, refers to the interference of the isotopic signal of an analyte with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa, in mass spectrometry.[1] This is a significant concern because it can lead to inaccurate quantification.[1] For compounds containing bromine, like 1-bromotridecane, this phenomenon is more pronounced due to the naturally occurring heavy isotopes of bromine (79Br and 81Br).[2][3] While this compound is highly deuterated to shift its mass away from the analyte's signal, residual unlabeled or partially labeled species in the internal standard, or the natural isotopic abundance of the analyte, can still contribute to the signal at the mass-to-charge ratio (m/z) of the internal standard.[4]
Q2: I'm observing a peak at the m/z of my analyte in a sample containing only this compound. What is the cause?
This observation points to the presence of unlabeled 1-bromotridecane as an impurity in your deuterated internal standard. The isotopic purity of the deuterated standard is a critical factor, and ideally, the isotopic enrichment should be ≥98%. Low isotopic purity can lead to an overestimation of the analyte concentration in your samples.
Q3: My calibration curve is non-linear, particularly at the lower and upper ends. Could isotopic contribution be the cause?
Yes, isotopic contribution is a common cause of non-linearity in calibration curves. At the lower limit of quantification (LLOQ), the presence of unlabeled analyte in the internal standard can artificially increase the analyte signal, leading to a positive bias. Conversely, at the upper limit of quantification (ULOQ), the natural isotopic abundance of the analyte can contribute to the internal standard's signal, causing an underestimation of the analyte-to-internal standard ratio and a negative bias.
Q4: Can the position of the deuterium labels on the this compound affect its stability and lead to isotopic contribution?
While this compound is designed with deuterium atoms on stable carbon positions, it is crucial to be aware of the potential for hydrogen-deuterium (H/D) exchange. This is a chemical process where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol). This exchange would alter the mass of the internal standard, leading to inaccurate quantification. Storing the standard in aprotic solvents (e.g., acetonitrile) and at low temperatures can help minimize this risk.
Troubleshooting Guides
This section addresses common issues encountered when using this compound and provides systematic approaches to resolve them.
Issue 1: Suspected Isotopic Contribution from Analyte to Internal Standard
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Symptom: Non-linear calibration curve at high concentrations.
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Troubleshooting Workflow:
Troubleshooting Isotopic Contribution from Analyte.
Issue 2: Suspected Contribution from Internal Standard to Analyte Signal
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Symptom: Inaccurate results at the lower limit of quantification (LLOQ).
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Troubleshooting Workflow:
Troubleshooting Internal Standard Impurity.
Data Presentation
The following tables summarize key quantitative parameters and potential corrective actions for minimizing isotopic contribution.
Table 1: Key Parameters for this compound Internal Standard
| Parameter | Recommended Value | Rationale |
| Isotopic Enrichment | ≥ 98% | Minimizes the contribution of unlabeled analyte from the internal standard solution. |
| Chemical Purity | > 99% | Ensures that other impurities do not interfere with the analysis. |
| Mass Difference | ≥ 3 amu | Helps to resolve the internal standard signal from the natural isotopic distribution of the analyte. |
Table 2: Corrective Actions for Isotopic Contribution
| Issue | Corrective Action | Expected Outcome |
| Analyte contribution to IS | Increase the concentration of the internal standard. | Reduces the relative contribution of the analyte's isotopic signal. |
| Monitor a less abundant, higher mass isotope of the internal standard. | Selects a precursor ion with minimal to no isotopic contribution from the analyte. | |
| Apply a mathematical correction factor. | Post-acquisition correction of the data to account for the measured overlap. | |
| IS contribution to analyte | Verify and use an internal standard with higher isotopic purity. | Reduces the amount of unlabeled analyte introduced with the internal standard. |
| Lower the concentration of the internal standard. | Minimizes the absolute signal contribution to the analyte channel. |
Experimental Protocols
Protocol 1: Experimental Determination of Analyte Contribution to Internal Standard Signal
Objective: To quantify the percentage of the 1-bromotridecane signal that contributes to the this compound mass channel.
Methodology:
-
Prepare Analyte Standard: Prepare a high-concentration solution of unlabeled 1-bromotridecane in a suitable solvent (e.g., acetonitrile).
-
Mass Spectrometer Setup: Configure the mass spectrometer to monitor the multiple reaction monitoring (MRM) transitions for both the analyte and this compound.
-
Analysis: Inject the high-concentration analyte standard into the LC-MS/MS system.
-
Data Acquisition: Acquire data across the relevant mass range.
-
Calculate Contribution:
-
Measure the peak area or intensity of the analyte at its primary m/z.
-
Measure the peak area or intensity at the m/z of the internal standard in the same analysis.
-
Calculate the ratio of the signal at the internal standard's m/z to the signal at the analyte's m/z. This ratio represents the percent contribution.
-
Protocol 2: Verification of Internal Standard Isotopic Purity
Objective: To determine the isotopic purity of the this compound standard and quantify the amount of unlabeled 1-bromotridecane.
Methodology:
-
Prepare IS Solution: Prepare a concentrated solution of this compound in a suitable solvent.
-
Mass Spectrometry Analysis: Infuse the solution directly into a high-resolution mass spectrometer (HRMS) or analyze by LC-MS.
-
Acquire Full Scan Spectrum: Obtain a high-resolution mass spectrum to observe the full isotopic distribution.
-
Data Analysis:
-
Identify and integrate the ion signals corresponding to the unlabeled (D0) and the deuterated isotopologues.
-
Calculate the percentage of each isotopic species relative to the total ion current of all related species. The isotopic purity is the percentage of the fully deuterated species.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for identifying and mitigating isotopic contribution issues.
References
How to handle in-source fragmentation of 1-Bromotridecane-D27 in mass spectrometry
Welcome to the technical support center for handling 1-Bromotridecane-D27 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to in-source fragmentation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation, and why is it a concern for my this compound internal standard?
A1: In-source fragmentation (ISF) is the breakdown of an analyte that occurs within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This process is primarily caused by excess energy imparted to the ions through high voltages or temperatures in the source.[2]
For quantitative analysis using a deuterated internal standard (IS) like this compound, ISF is a significant issue. If the deuterated standard fragments, the intensity of the intended precursor ion is reduced. This can lead to an inaccurate analyte-to-IS ratio, compromising the quantitative accuracy and precision of your assay.[3]
Q2: What are the primary causes of in-source fragmentation for this compound?
A2: The primary causes of ISF are related to the mass spectrometer's ion source settings, which can impart excess energy to the ions. Key parameters include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is a major contributor to ISF. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2][3]
-
High Ion Source and Desolvation Temperatures: Elevated temperatures provide additional thermal energy, making ions more susceptible to fragmentation upon collision.
-
Analyte Instability: Haloalkanes are known to be somewhat fragile, and the carbon-bromine bond can be labile under energetic conditions in the mass spectrometer.
Q3: What are the expected molecular ions and key fragments of this compound?
A3: Due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio), you should expect to see a pair of molecular ion peaks separated by 2 m/z units. For this compound (C₁₃D₂₇Br), the primary fragmentation involves the loss of the bromine atom.
| Ion Description | Formula | Calculated m/z (for 79Br) | Calculated m/z (for 81Br) |
| Molecular Ion [M]⁺• | [C₁₃D₂₇79Br]⁺• | 290.40 | - |
| Molecular Ion [M+2]⁺• | [C₁₃D₂₇81Br]⁺• | - | 292.40 |
| Fragment Ion [M-Br]⁺ | [C₁₃D₂₇]⁺ | 211.44 | 211.44 |
Note: The molecular weight of Deuterium (D) is ~2.014 u. The molecular weight of non-deuterated 1-Bromotridecane (C₁₃H₂₇Br) is ~263.26 g/mol .
Troubleshooting Guides
Guide 1: Unexpected or Excessive Fragmentation Observed
This guide provides a step-by-step approach to identify the source of unexpected fragments and mitigate them.
Troubleshooting Steps:
-
Confirm Fragmentation: First, verify that the observed ions are indeed in-source fragments. Intentionally increase the cone voltage (or equivalent parameter) and observe if the precursor ion signal decreases as the fragment ion signals increase.
-
Optimize Cone Voltage: This is the most critical parameter. Reduce the cone voltage in small increments (e.g., 5-10 V) and monitor the intensities of the precursor and fragment ions. The goal is to find a voltage that maximizes the precursor ion signal while minimizing fragmentation.
-
Optimize Temperatures: If reducing the cone voltage is insufficient or significantly reduces the overall signal, proceed to optimize the source and desolvation temperatures.
-
Source Temperature: Decrease in increments of 10-20 °C. This minimizes thermal stress on the analyte.
-
Desolvation Temperature: Decrease in increments of 25-50 °C. This reduces the thermal energy imparted to the ions. Be aware that inefficient desolvation can lead to solvent clusters and reduced signal intensity.
-
-
Consider a Softer Ionization Technique: If using Electron Ionization (EI) in GC-MS, a weak or absent molecular ion is common. If available, consider using Chemical Ionization (CI), which is a "softer" technique that results in significantly less fragmentation. For LC-MS, ensure ESI parameters are optimized for minimal energy input.
Table: Effect of MS Parameters on Fragmentation
| Parameter | Action | Primary Effect | Potential Side Effect |
| Cone Voltage | Decrease (5-10 V increments) | Reduces ion kinetic energy, leading to "softer" ionization and less fragmentation. | May decrease overall ion signal if set too low. |
| Source Temperature | Decrease (10-20 °C increments) | Minimizes thermal stress on the analyte, preserving the precursor ion. | May affect ionization efficiency. |
| Desolvation Temp. | Decrease (25-50 °C increments) | Reduces thermal energy imparted to ions. | Inefficient desolvation can cause signal reduction. |
Guide 2: Poor Quantitative Accuracy and Precision
This guide addresses issues with the reliability of quantitative results when using this compound as an internal standard.
Troubleshooting Steps:
-
Evaluate In-Source Fragmentation of IS: Using the protocol below ("Experimental Protocol for Cone Voltage Optimization"), infuse a solution of only this compound and determine the extent of its fragmentation under your current method conditions. Significant fragmentation (e.g., >10%) of the standard is a likely source of inaccuracy.
-
Adjust MS Parameters: Apply the steps from "Guide 1" to minimize the fragmentation of the deuterated standard. The goal is to ensure the response for the precursor ion of the standard is stable and robust.
-
Check for Isotopic Overlap ("Cross-Talk"): Ensure that the natural isotopic abundance of your non-deuterated analyte does not contribute to the signal of the deuterated standard. Given the high level of deuteration (D27), this is less likely to be an issue but should be considered if the analyte is at a very high concentration relative to the standard.
-
Assess Matrix Effects: In-source fragmentation can be exacerbated by matrix effects. Ensure your sample cleanup is effective. A significant shift in fragmentation between a pure standard and a sample spiked into a matrix indicates a matrix effect issue.
Experimental Protocols
Experimental Protocol for Cone Voltage Optimization
This protocol details a systematic approach to find the optimal cone voltage to minimize in-source fragmentation of this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent composition that is representative of your mobile phase or final sample solvent (e.g., 100 ng/mL in 50:50 Acetonitrile:Water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.
-
Set Initial MS Parameters:
-
Set the desolvation and source temperatures to moderate, standard values for your instrument.
-
Acquire data in full scan mode to observe the precursor ions (m/z 290.4, 292.4) and the primary fragment ion (m/z 211.4).
-
-
Perform Voltage Ramp:
-
Start with a relatively low cone voltage (e.g., 10 V).
-
Gradually increase the cone voltage in discrete steps (e.g., 5 or 10 V per step) up to a high value where significant fragmentation is observed (e.g., 100 V).
-
Acquire a full scan spectrum at each voltage step, allowing the signal to stabilize for 1-2 minutes at each setting.
-
-
Data Analysis:
-
Plot the absolute or relative intensities of the precursor ions (sum of m/z 290.4 and 292.4) and the key fragment ion (m/z 211.4) as a function of the cone voltage.
-
Select the optimal cone voltage that provides the highest precursor ion signal with the lowest possible fragment ion signal. This is often a compromise to retain sufficient overall signal intensity.
-
Mandatory Visualizations
Caption: In-source fragmentation pathway of this compound.
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Caption: Relationship between MS parameters and fragmentation effects.
References
Technical Support Center: Optimizing Deuterium-Labeled Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection and use of deuterium-labeled internal standards (IS) in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal number of deuterium atoms for an internal standard?
A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is generally recommended to minimize isotopic overlap.[1] Therefore, an internal standard with three or more deuterium atoms is often preferred.[1] This helps to prevent the natural M+1 and M+2 isotopes of the analyte from contributing to the internal standard's signal.[1] However, the ideal number can range from two to ten deuterium atoms, depending on the analyte's molecular weight and the required mass shift to move the internal standard's signal outside the natural mass distribution of the analyte.[2][3]
Q2: Can excessive deuteration cause problems?
Yes, while a sufficient number of deuterium atoms is necessary to avoid isotopic interference, excessive deuteration can sometimes lead to a chromatographic shift where the internal standard separates from the analyte. This is undesirable as the internal standard should ideally co-elute with the analyte to accurately compensate for variations in sample processing and instrument response.
Q3: What are the primary concerns when using deuterium-labeled internal standards?
The most common issues encountered are:
-
Isotopic Exchange (Back-Exchange): The unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the solvent or sample matrix. This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times. This can be caused by the "deuterium isotope effect," where the mass difference between hydrogen and deuterium can lead to subtle changes in the molecule's physicochemical properties.
-
Isotopic Interference: The natural isotope distribution of the analyte can overlap with the mass of the internal standard, especially if the mass difference is small.
-
Purity Issues: The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.
Q4: How can I minimize isotopic back-exchange?
To minimize the back-exchange of deuterium atoms:
-
Label Position: Ensure deuterium labels are on stable, non-exchangeable positions, such as a carbon backbone, and avoid placing them on heteroatoms like oxygen (-OH) or nitrogen (-NH).
-
Control pH: The rate of back-exchange is often lowest at a pH of approximately 2.5.
-
Maintain Low Temperatures: Performing sample preparation and analysis at low temperatures can slow down the exchange kinetics.
Q5: What are the purity requirements for a reliable deuterated internal standard?
A dependable deuterated internal standard should have high chemical and isotopic purity. General recommendations are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
Troubleshooting Guides
Problem 1: Non-linear calibration curve at higher concentrations.
-
Possible Cause: Ion source saturation or "cross-talk" between the analyte and the internal standard. At high concentrations, the analyte and internal standard can compete for ionization, leading to a disproportionate response.
-
Troubleshooting Steps:
-
Reduce Concentration: Dilute the samples and re-run the analysis.
-
Optimize Ion Source Parameters: Adjust ion source settings to minimize saturation effects.
-
Check for Isotopic Interference: Analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the internal standard. A significant signal indicates isotopic contribution from the analyte.
-
Problem 2: The deuterated internal standard signal decreases over the course of an analytical run.
-
Possible Cause: Isotopic back-exchange in the autosampler or instability in the mobile phase.
-
Troubleshooting Steps:
-
Maintain Autosampler Temperature: Keep the autosampler at a low temperature (e.g., 4 °C).
-
Minimize Sample Queue Time: Reduce the time samples are in the autosampler before injection.
-
Evaluate Mobile Phase Stability: Assess the stability of the internal standard in the mobile phase over time. If necessary, adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5), if compatible with the chromatography.
-
System Flushing: Thoroughly flush the LC system between runs to remove any residual acidic or basic components that could catalyze back-exchange.
-
Experimental Protocols
Protocol 1: Evaluation of Isotopic Purity and Contribution of Unlabeled Analyte
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the amount of unlabeled analyte present.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.
-
Acquire Full Scan Mass Spectra: Infuse the IS solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.
-
Data Analysis:
-
Calculate the percentage of the unlabeled analyte by comparing the peak area of the unlabeled analyte to the total peak area of all isotopic forms of the standard.
-
The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.
-
Protocol 2: Assessment of Isotopic Exchange
Objective: To determine if isotopic exchange is occurring under specific analytical conditions.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the internal standard into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Samples: Spike the internal standard into the blank matrix and incubate under conditions that mimic the sample preparation and storage process (e.g., specific time, temperature, and pH).
-
-
LC-MS/MS Analysis: Analyze the T=0 and incubated samples.
-
Data Analysis:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease in the internal standard signal in the incubated samples suggests back-exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of such a peak is a direct indication of back-exchange.
-
Data Presentation
Table 1: Impact of Deuterium Labeling on Assay Performance (Hypothetical Data)
| Parameter | Analyte + Unlabeled IS | Analyte + Deuterated IS (D3) |
| Precision (%RSD) | 12.5 | 4.2 |
| Accuracy (%Bias) | 15.8 | 3.1 |
| Matrix Effect (%) | 45 | 8 |
Table 2: Stability of Deuterated Internal Standard under Various Conditions (Hypothetical Data)
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| A | 24 | 4 | 7.4 | < 1% | No |
| B | 24 | 25 | 7.4 | 5% | Yes |
| C | 24 | 25 | 2.5 | < 2% | No |
| D | 4 | 50 | 9.0 | 15% | Yes |
Visualizations
Caption: Workflow for assessing the isotopic purity of a deuterated internal standard.
Caption: Relationship between the number of deuterium atoms and potential assay outcomes.
References
Validation & Comparative
Assessing the Performance of 1-Bromotridecane-D27 Across Different Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of 1-Bromotridecane-D27 as an internal standard for quantitative analysis in various biological matrices. Due to the limited publicly available data on this specific molecule, this comparison is based on the established principles of using deuterated long-chain alkyl halides in mass spectrometry-based bioanalysis, particularly in the context of lipidomics and metabolomics. The experimental data presented is illustrative, representing expected performance characteristics based on similar validated methods.
Introduction to this compound as an Internal Standard
This compound is a deuterated form of 1-Bromotridecane, a long-chain alkyl bromide.[1] The substitution of 27 hydrogen atoms with deuterium results in a significant mass shift, making it an ideal internal standard for mass spectrometry applications. When added to a biological sample at a known concentration before sample processing, it can effectively correct for variability in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of quantitative methods.[2][3] Its chemical properties suggest its utility in the analysis of long-chain fatty acids, lipids, and other lipophilic molecules.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for the development of robust and reliable bioanalytical methods. Here, we compare this compound with other commonly used internal standards in lipid analysis.
| Internal Standard Type | Advantages | Disadvantages | Best Suited For |
| This compound | High mass shift from the endogenous analog, minimizing isotopic crosstalk. Chemically stable and less likely to undergo biological modifications compared to fatty acid standards. Likely to have similar extraction and chromatographic behavior to other long-chain lipids. | Not a direct structural analog for most analytes, which may lead to differences in ionization efficiency and matrix effects in some cases.[2] Limited commercial availability and application data. | Broad-spectrum lipidomics and metabolomics where a stable, non-endogenous internal standard is required for the analysis of multiple long-chain aliphatic compounds. |
| Deuterated Fatty Acids (e.g., Palmitic acid-d31) | Structurally identical to the endogenous analyte, providing the most accurate correction for analyte-specific losses and matrix effects. Commercially available for a wide range of common fatty acids. | Potential for back-exchange of deuterium atoms, although generally stable. May not be suitable for untargeted analyses where a single standard is needed for a broad class of compounds. | Targeted quantification of specific fatty acids where high accuracy is paramount. |
| Odd-Chain Fatty Acids (e.g., Heptadecanoic acid) | Not naturally abundant in many biological systems, minimizing interference from endogenous levels. Cost-effective compared to isotopically labeled standards. | Differences in chemical and physical properties compared to the analytes of interest can lead to variations in extraction recovery and ionization response. | Routine analysis where the highest level of accuracy is not essential and cost is a significant factor. |
| ¹³C-Labeled Fatty Acids | Stable isotope labeling with no risk of back-exchange. Behaves identically to the endogenous analyte in all aspects of the analytical process. | Generally more expensive than deuterated standards. Limited commercial availability for a wide range of fatty acids. | Gold standard for targeted quantification, especially when deuterium exchange is a concern. |
Expected Performance Data of this compound
The following table summarizes the expected performance characteristics of this compound when used as an internal standard in typical bioanalytical LC-MS/MS methods. These values are based on established validation parameters for similar deuterated internal standards in various biological matrices.
| Performance Parameter | Plasma | Urine | Tissue Homogenate |
| Recovery (%) | 85 - 110 | 80 - 115 | 75 - 110 |
| Matrix Effect (%) | 90 - 110 | 85 - 115 | 80 - 120 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15 | < 15 | < 20 |
| Inter-day Precision (%CV) | < 15 | < 15 | < 20 |
| Stability (Freeze-Thaw, % Change) | < 15 | < 15 | < 20 |
| Stability (Bench-Top, 4h, % Change) | < 10 | < 10 | < 15 |
Experimental Protocols
Detailed methodologies for the extraction and analysis of analytes using this compound as an internal standard are provided below. These protocols are adapted from established methods for lipid analysis in biological matrices.
Protocol 1: Lipid Extraction from Plasma
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a polypropylene tube, add 10 µL of this compound working solution (concentration to be optimized based on analyte levels). Vortex briefly.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol, vortex for 30 seconds. Add 800 µL of methyl-tert-butyl ether (MTBE), vortex for 1 minute.
-
Phase Separation: Add 200 µL of water, vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection and Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 2: Lipid Extraction from Urine
-
Sample Preparation: Centrifuge urine samples at 2,000 x g for 10 minutes to remove sediment.
-
Internal Standard Spiking: To 500 µL of supernatant, add 20 µL of this compound working solution.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the lipids with 1 mL of methanol followed by 1 mL of dichloromethane.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Protocol 3: Lipid Extraction from Tissue Homogenate
-
Sample Preparation: Weigh approximately 20-30 mg of frozen tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Internal Standard Spiking: To 100 µL of the homogenate, add 10 µL of this compound working solution.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes to induce phase separation.
-
-
Collection and Evaporation: Collect the lower organic phase and evaporate to dryness.
-
Reconstitution: Reconstitute the extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis Conditions (Illustrative)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte
-
MRM Transitions: To be determined by direct infusion of this compound and the analyte of interest.
Visualizations
Experimental Workflow
References
A Head-to-Head Comparison of 1-Bromotridecane-D27 and ¹³C-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison between deuterium-labeled standards, exemplified by 1-Bromotridecane-D27, and the gold-standard ¹³C-labeled internal standards. By understanding the inherent properties and performance differences of these stable isotope-labeled (SIL) standards, laboratories can make informed decisions to ensure data integrity and robustness in their analytical methods.
Stable isotope dilution mass spectrometry (IDMS) is a powerful technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample.[1] This internal standard (IS) experiences the same sample preparation and analysis conditions as the target analyte. By measuring the ratio of the native analyte to the labeled internal standard, variations due to extraction efficiency, matrix effects, and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[2][3] While both deuterium (D or ²H) and Carbon-13 (¹³C) are common stable isotopes used for this purpose, their fundamental characteristics can significantly impact analytical outcomes.
Key Performance Characteristics: A Comparative Overview
The decision between using a deuterated standard like this compound and a ¹³C-labeled analog hinges on several key performance parameters. The following table summarizes these critical characteristics, providing a clear comparison to guide your selection.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Standards | Rationale & Implications for Quantitative Analysis |
| Isotopic Stability | Variable; potential for back-exchange. | High; ¹³C atoms are integrated into the carbon backbone.[4] | Deuterium labels, especially on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the solvent or matrix, leading to a loss of the label and inaccurate quantification.[2] ¹³C labels are covalently bound within the molecular skeleton and are not prone to exchange, ensuring greater stability throughout the analytical process. |
| Chromatographic Co-elution | Potential for partial separation from the analyte (isotopic effect). | Excellent; physicochemical properties are virtually identical to the analyte. | The significant mass difference between hydrogen and deuterium can lead to slight differences in chromatographic retention time. This can be problematic if the analyte and IS elute into regions with varying matrix effects, compromising accurate correction. ¹³C-labeled standards have a smaller relative mass difference and therefore co-elute perfectly with the unlabeled analyte. |
| Matrix Effect Compensation | Can be compromised due to chromatographic separation. | Superior due to ideal co-elution. | For an internal standard to effectively compensate for matrix-induced ion suppression or enhancement, it must experience the exact same conditions as the analyte at the same time. The co-elution of ¹³C-standards ensures more reliable compensation. |
| Ionization & Fragmentation | Can exhibit different ionization efficiency and fragmentation patterns. | Identical ionization and fragmentation patterns to the analyte. | The strength of the C-D bond is greater than the C-H bond, which can sometimes lead to different fragmentation patterns in the mass spectrometer. This can complicate method development and potentially affect quantification if not carefully monitored. |
| Potential for Isotopic Interference | Higher potential for spectral overlap. | Lower likelihood of interference from the unlabeled analyte's isotopic cluster. | The natural abundance of ¹³C is approximately 1.1%, which must be accounted for, but generally leads to cleaner spectra than highly deuterated compounds which can sometimes present more complex isotopic clusters. |
| Cost | Typically less expensive and more widely available. | Generally more expensive due to more complex synthesis. | Budgetary constraints are a practical consideration. However, the potential for compromised data quality with deuterated standards in certain applications may outweigh the initial cost savings. |
Experimental Protocols
Achieving reliable quantitative results is contingent on a well-defined and executed experimental protocol. The following outlines a general workflow for a quantitative LC-MS/MS analysis using either this compound or a ¹³C-labeled internal standard.
Objective:
To accurately quantify a target analyte in a complex matrix (e.g., plasma, tissue homogenate) using the stable isotope dilution method.
Materials:
-
Target analyte of interest
-
This compound or a corresponding ¹³C-labeled internal standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Appropriate HPLC column (e.g., reversed-phase C18)
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of the analyte and the internal standard in a suitable solvent.
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank matrix.
-
Add a constant, known concentration of the internal standard to all calibration standards, quality control samples, and unknown samples.
-
-
Sample Preparation (Extraction):
-
Protein Precipitation (for biological fluids): Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins. Centrifuge and collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Mix the sample with an immiscible organic solvent. The analyte and IS will partition into the organic layer, which is then separated and evaporated.
-
Solid Phase Extraction (SPE): Pass the sample through a packed cartridge. The analyte and IS are retained on the solid phase, washed, and then eluted with an appropriate solvent.
-
-
Sample Analysis (LC-MS/MS):
-
Chromatographic Separation: Inject the extracted sample onto the HPLC system. A gradient elution is typically used to separate the analyte and IS from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Key Considerations
To better illustrate the experimental process and the critical decision points, the following diagrams are provided.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Key decision-making factors for choosing between deuterated and ¹³C-labeled standards.
Conclusion and Recommendations
The selection of an appropriate internal standard is fundamental to the success of any quantitative analysis. While deuterated standards like this compound offer a cost-effective option, they come with inherent risks that can compromise data quality, such as the potential for chromatographic separation from the analyte and isotopic instability. These issues can lead to inaccurate and imprecise results, particularly in complex matrices where matrix effects are variable.
For applications demanding the highest level of accuracy, reproducibility, and data integrity—such as in regulated bioanalysis for drug development and clinical diagnostics—¹³C-labeled standards are unequivocally the superior choice. Their chemical and physical properties are virtually identical to the native analyte, ensuring robust and reliable compensation for analytical variability. While the initial investment may be higher, the long-term benefits of generating defensible, high-quality data far outweigh the cost, mitigating risks during method development, validation, and routine sample analysis. For researchers and drug development professionals, standardizing on ¹³C-labeled internal standards is a strategic investment in data quality and scientific rigor.
References
Evaluating the Stability of 1-Bromotridecane-D27 in Stock Solutions: A Guide for Method Validation
For researchers, scientists, and drug development professionals utilizing 1-Bromotridecane-D27 as an internal standard, ensuring its stability in stock solutions is a critical aspect of method validation. The integrity of the internal standard directly impacts the accuracy and reliability of quantitative analytical methods. This guide provides a framework for evaluating the stability of this compound in various stock solutions, offering insights into optimal storage conditions and recommended experimental protocols.
While specific stability data for this compound is not extensively published, general best practices for the handling and storage of deuterated long-chain bromoalkanes provide a strong foundation for ensuring its integrity. The primary concerns for the stability of such compounds are degradation and deuterium-hydrogen (H/D) exchange.
Comparison of Storage Conditions and Solvents
The choice of solvent and storage conditions are paramount in maintaining the chemical and isotopic purity of this compound stock solutions.[1] The following table summarizes recommended conditions and potential alternatives, highlighting their impact on stability.
| Parameter | Recommended | Acceptable Alternative | Not Recommended | Rationale |
| Solvent | High-purity aprotic solvents (e.g., Acetonitrile, Ethyl Acetate)[2] | Methanol[2] | Acidic or basic aqueous solutions[2][3] | Aprotic solvents minimize the risk of nucleophilic substitution of the bromide and H/D exchange. Acidic or basic conditions can catalyze these degradation pathways. |
| Temperature | -20°C or colder for long-term storage | 2-8°C for short-term storage (e.g., working solutions) | Room temperature for extended periods | Lower temperatures significantly reduce the rate of potential degradation reactions. |
| Light Exposure | Storage in amber vials or in the dark | N/A | Exposure to direct sunlight or UV light | Protection from light prevents potential photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Tightly sealed containers with minimal headspace | Open or poorly sealed containers | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation. |
| Container | PTFE-lined screw caps | Glass vials with secure caps | Plastic containers (potential for leaching) | Inert cap liners prevent contamination and solvent evaporation. |
Experimental Protocol for Stability Validation
To formally validate the stability of this compound stock solutions, a comprehensive experimental protocol should be followed. This protocol is designed to assess stability under various conditions that mimic sample handling and analysis during routine use.
Objective: To determine the short-term and long-term stability of this compound in a selected solvent at different storage temperatures.
Materials:
-
This compound
-
High-purity solvent (e.g., Acetonitrile)
-
Class A volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
Analytical instrument (e.g., GC-MS or LC-MS)
Procedure:
-
Stock Solution Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of this compound and dissolve it in the chosen high-purity solvent in a volumetric flask to prepare a concentrated stock solution.
-
Prepare several aliquots of this stock solution in amber vials.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze a set of freshly prepared quality control (QC) samples at low and high concentrations to establish the initial (time zero) response. It is recommended to use at least five replicates to ensure statistical significance.
-
-
Stability Assessment:
-
Short-Term Stability (Bench-Top): Store a set of QC samples at room temperature for specific durations (e.g., 6, 12, 24, and 48 hours) to simulate the time samples might spend on an autosampler.
-
Long-Term Stability: Store aliquots of the stock solution at the intended storage temperatures (e.g., 2-8°C and -20°C) for extended periods (e.g., 1, 3, 6, and 12 months).
-
Freeze-Thaw Stability: Subject a set of QC samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).
-
-
Sample Analysis:
-
At each time point, analyze the stored QC samples alongside freshly prepared calibration standards and QC samples.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation of the stored QC samples at each time point.
-
The stability is considered acceptable if the mean concentration of the stored samples is within ±15% of the nominal concentration and the precision (RSD) is within 15%.
-
For a more rigorous assessment, 90% confidence intervals can be calculated, and stability is confirmed if the entire interval falls within 85-115% of the initial value.
-
Visualizing the Stability Evaluation Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating the stability of this compound stock solutions.
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
By adhering to these guidelines and implementing a robust validation protocol, researchers can confidently ensure the stability of their this compound stock solutions, leading to more accurate and reproducible analytical results.
References
Establishing Assay Performance: A Comparative Guide to Linearity and Range Determination Using 1-Bromotridecane-D27
For researchers, scientists, and professionals in drug development, the validation of an analytical method is paramount to ensuring data integrity and regulatory compliance. Key among the validation parameters are linearity and range, which define the concentrations over which an assay is accurate, precise, and proportional. This guide provides a comparative analysis of establishing linearity and range for a hypothetical gas chromatography-mass spectrometry (GC-MS) assay of a long-chain alkyl bromide, using 1-Bromotridecane-D27 as an internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the precision and accuracy of chromatographic methods.[1] These standards, being chemically almost identical to the analyte, co-elute and experience similar effects during sample preparation and injection, thereby correcting for variations that could otherwise compromise results.[2] This guide will compare the performance of an assay using this deuterated internal standard against an external standard method and an alternative deuterated standard.
Comparative Performance of Analytical Methods
The choice of quantification method significantly impacts the reliability of an assay. The following table summarizes hypothetical yet typical performance data for the quantification of a target analyte (a long-chain alkyl bromide) using three different approaches. Method B, utilizing this compound, demonstrates superior linearity and precision.
| Parameter | Method A: External Standard | Method B: this compound (Internal Standard) | Method C: Dodecane-D26 (Alternative Internal Standard) |
| Linearity (R²) | 0.995 | > 0.999 | 0.998 |
| Range | 10 - 1000 ng/mL | 1 - 2000 ng/mL | 5 - 1500 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL | 5 ng/mL |
| Precision (%RSD) | < 15% | < 5% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following is a representative protocol for establishing the linearity and range of a GC-MS assay for a long-chain alkyl bromide using this compound.
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., hexane).
-
Analyte Working Standard Solutions: Perform serial dilutions of the analyte primary stock solution to create a series of working standards at concentrations spanning the expected analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL).
Preparation of Calibration Curve Samples
-
For each concentration of the analyte working standard, pipette a fixed volume into a clean autosampler vial.
-
To each vial, add a constant volume of the internal standard working solution (100 ng/mL).
-
Bring all vials to the same final volume with the solvent. This ensures a constant concentration of the internal standard across all calibration points, while the analyte concentration varies.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating long-chain hydrocarbons.[3]
-
Injector: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: An initial temperature of 120°C, ramped to 300°C to ensure elution of the long-chain compounds.[4]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor at least two characteristic ions for the analyte and for this compound.
-
Data Analysis and Acceptance Criteria
-
Linearity:
-
For each calibration point, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis. The coefficient of determination (R²) should ideally be ≥ 0.999.
-
-
Range:
-
The analytical range is the interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
The LLOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (typically %RSD < 20% and accuracy within ±20%).
-
The ULOQ is the highest concentration on the curve that maintains acceptable linearity, precision, and accuracy.
-
Visualizing the Workflow and Rationale
Diagrams can effectively illustrate complex processes and relationships. The following diagrams, created using Graphviz (DOT language), depict the experimental workflow for establishing linearity and the rationale behind using an internal standard.
Caption: Experimental workflow for establishing linearity and range using an internal standard.
Caption: Rationale for improved accuracy with an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Bromotridecane-D27: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of 1-Bromotridecane-D27.
This compound, a deuterated alkyl bromide, is classified as a hazardous substance requiring specialized disposal procedures. Adherence to these guidelines is critical to mitigate risks to personnel and the environment.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless to pale yellow[1] |
| Molecular Weight | 263.26 g/mol [1] |
| Density | 1.03 g/mL[1] |
| Melting Point | 5 °C (41 °F)[1] |
| Boiling Point | 296 °C (565 °F) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Gloves: Handle with impervious gloves. Contaminated gloves should be disposed of as hazardous waste.
-
Eye Protection: Safety glasses with side-shields are mandatory.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or in case of a spill, a respirator may be necessary.
2. Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical, such as polyethylene or polypropylene.
-
Ensure the container is clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Do not allow the chemical to enter drains or waterways.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
The storage area should be secure and accessible only to authorized personnel.
5. Professional Disposal:
-
The disposal of this compound must be conducted by a licensed professional waste disposal service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromotridecane-D27
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Bromotridecane-D27, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield | Must conform to NIOSH (US) or EN 166 (EU) standards. A face shield is recommended when there is a potential for splashing.[1] |
| Hands | Chemical-resistant gloves | Nitrile rubber, neoprene, or butyl rubber gloves are suitable. Always inspect gloves for degradation or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2] |
| Body | Protective clothing/Impervious clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.[1][3] |
| Respiratory | Air-purifying respirator | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if working outside a fume hood or in poorly ventilated areas. |
Key Operational Note: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Contaminated work clothes should be laundered separately.
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing. Do not breathe vapors or mists.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Container: Store in a tightly closed, original container. Polyethylene or polypropylene containers are also suitable.
-
Conditions: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is room temperature.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
The logical relationship for a spill response is outlined in the diagram below.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect all waste material, including unused product and contaminated absorbents, in a suitable, labeled, and sealed container.
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain.
-
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
By following these comprehensive guidelines, you can ensure the safe handling and disposal of this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
